Osilodrostat Phosphate
Description
See also: Osilodrostat (has active moiety).
Properties
IUPAC Name |
4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3.H3O4P/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13;1-5(2,3)4/h1,3,5,7-8,13H,2,4H2;(H3,1,2,3,4)/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCPYRDGUZBOJZ-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027857 | |
| Record name | Osilodrostat phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315449-72-9 | |
| Record name | Osilodrostat phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315449729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osilodrostat phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OSILODROSTAT PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6581YAW9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Osilodrostat Phosphate: A Deep Dive into its Molecular Structure, Activity, and Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Osilodrostat Phosphate, a potent inhibitor of cortisol synthesis. It delves into its molecular characteristics, mechanism of action, in vitro and in vivo activity, and the methodologies of pivotal clinical trials that have established its efficacy in the treatment of Cushing's disease.
Molecular Structure and Properties
This compound is the phosphate salt of Osilodrostat. The active moiety, Osilodrostat, is a non-steroidal molecule with the chemical name 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile.[1][2] The phosphate salt enhances the aqueous solubility of the compound.[3]
Table 1: Molecular Properties of Osilodrostat and this compound
| Property | Osilodrostat | This compound |
| Chemical Formula | C₁₃H₁₀FN₃ | C₁₃H₁₃FN₃O₄P |
| Molecular Weight | 227.24 g/mol [4] | 325.23 g/mol [5] |
| IUPAC Name | 4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile[6] | 4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile;phosphoric acid[5] |
| CAS Number | 928134-65-0[6] | 1315449-72-9[5] |
| Appearance | - | White to practically white powder[3] |
Mechanism of Action: Potent Inhibition of Steroidogenesis
Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol biosynthesis in the adrenal gland.[7][8] By blocking this enzyme, Osilodrostat directly reduces the production of cortisol.[7] It also exhibits inhibitory effects on aldosterone synthase (CYP11B2).[9]
The inhibition of CYP11B1 leads to an accumulation of cortisol precursors, such as 11-deoxycortisol, and a subsequent increase in adrenocorticotropic hormone (ACTH) levels due to the feedback mechanism on the hypothalamic-pituitary-adrenal (HPA) axis.[7]
References
- 1. Efficacy and safety of osilodrostat in patients with Cushing's disease (LINC 3): a multicentre phase III study with a double-blind, randomised withdrawal phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary Free Cortisol Determination and Interferences Studies Using Liquid Chromatography Coupled to Tandem Mass Spectrometry after On-Line Solid Phase Extraction Based on TurboflowTM Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osilodrostat Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. longdom.org [longdom.org]
- 9. Improved Clinical Outcomes During Long-term Osilodrostat Treatment of Cushing Disease With Normalization of Late-night Salivary Cortisol and Urinary Free Cortisol - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Osilodrostat Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osilodrostat (LCI699), the active moiety of Osilodrostat Phosphate (Isturisa®), is a potent, orally bioavailable steroidogenesis inhibitor approved for the treatment of Cushing's disease.[1][2][3] Its primary mechanism of action is the inhibition of 11β-hydroxylase (CYP11B1), the terminal enzyme in the cortisol biosynthesis pathway.[1][2][3][4][5] This technical guide provides an in-depth overview of the in vitro characterization of Osilodrostat, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and relevant experimental workflows.
Mechanism of Action
Osilodrostat is a competitive inhibitor of CYP11B1, the enzyme responsible for the conversion of 11-deoxycortisol to cortisol.[4][5] By blocking this final step, Osilodrostat effectively reduces cortisol production.[4][5] Additionally, Osilodrostat inhibits aldosterone synthase (CYP11B2), the enzyme that converts corticosterone to aldosterone, though its affinity for CYP11B1 is a key aspect of its therapeutic effect in Cushing's disease.[4][6][7] The inhibition of these enzymes leads to an accumulation of precursor steroids, such as 11-deoxycortisol and 11-deoxycorticosterone.[1][8][9] In some in vitro systems, at higher concentrations, Osilodrostat has also been observed to have a modest inhibitory effect on CYP17A1 activity.[7][8]
Quantitative In Vitro Data
The inhibitory potency of Osilodrostat has been quantified in various in vitro systems, including recombinant human enzymes and human adrenocortical cell lines. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values.
Table 1: Inhibitory Potency of Osilodrostat against Recombinant Human Steroidogenic Enzymes
| Enzyme | Substrate | Parameter | Value (nM) | Reference |
| CYP11B1 (11β-hydroxylase) | 11-deoxycortisol | IC50 | 2.5 - 35 | [10][11] |
| Ki | 2.4 | [10] | ||
| CYP11B2 (Aldosterone Synthase) | Corticosterone | IC50 | 0.28 - 0.7 | [10][11][12] |
| Ki | 1.4 | [10] |
Table 2: Inhibitory Potency of Osilodrostat on Cortisol and Aldosterone Production in Cell-Based Assays
| Cell Line | Condition | Analyte | IC50 (µM) | Reference |
| HAC15 | Basal | Cortisol | 0.035 | [8][13] |
| HAC15 | ACTH-stimulated | Cortisol | 0.0605 | [10] |
| H295R | - | Cortisol | 0.0084 | [12] |
| H295R | Angiotensin II-stimulated | Aldosterone | 0.0354 | [10] |
| Primary Human Adrenocortical Cells | Basal | Cortisol | 0.0347 | [10] |
Table 3: Comparative Inhibitory Potency of Steroidogenesis Inhibitors on Cortisol Production in HAC15 Cells (Basal Conditions)
| Compound | IC50 (µM) | Reference |
| Osilodrostat | 0.035 | [8][13] |
| Metyrapone | 0.068 | [8][13] |
| Ketoconazole | 0.621 | [8][13] |
Experimental Protocols
Recombinant Enzyme Inhibition Assay (CYP11B1 and CYP11B2)
This protocol describes the determination of the inhibitory activity of Osilodrostat on recombinant human CYP11B1 and CYP11B2.
Materials:
-
Recombinant human CYP11B1 or CYP11B2 expressed in a suitable system (e.g., V79MZ cells).
-
Substrate: [³H]-labeled 11-deoxycorticosterone for CYP11B1 and [³H]-labeled corticosterone for CYP11B2.
-
Osilodrostat.
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Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Scintillation cocktail.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of Osilodrostat in the assay buffer.
-
In a microplate, add the recombinant enzyme preparation.
-
Add the Osilodrostat dilutions to the wells.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a strong acid).
-
Extract the product and remaining substrate using an organic solvent.
-
Separate the product from the substrate using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled product by scintillation counting.
-
Calculate the percent inhibition for each Osilodrostat concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Steroidogenesis Assay (HAC15 or H295R cells)
This protocol outlines the procedure for assessing the effect of Osilodrostat on steroid hormone production in human adrenocortical carcinoma cell lines.
Materials:
-
HAC15 or H295R cells.
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and ITS+ Premix).
-
Osilodrostat.
-
Stimulating agents (optional, e.g., ACTH for HAC15, Angiotensin II or Forskolin for H295R).
-
Assay medium (serum-free or low-serum).
-
Multi-well cell culture plates.
-
LC-MS/MS system or ELISA kits for steroid quantification.
Procedure:
-
Seed HAC15 or H295R cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Replace the growth medium with assay medium containing serial dilutions of Osilodrostat.
-
If applicable, add the stimulating agent to the appropriate wells.
-
Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatant.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity of the compound.
-
Analyze the steroid profile (cortisol, aldosterone, precursors) in the supernatant using LC-MS/MS or quantify specific steroids using ELISA.
-
Normalize steroid levels to cell viability or total protein content.
-
Calculate the percent inhibition of steroid production at each Osilodrostat concentration and determine the IC50 values.
Steroid Profiling by LC-MS/MS
This protocol provides a general workflow for the simultaneous quantification of multiple steroids in cell culture supernatants.
Materials:
-
Cell culture supernatant samples.
-
Internal standards (deuterated steroids).
-
Acetonitrile for protein precipitation.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an appropriate column (e.g., C18).
-
Mobile phases (e.g., water with formic acid and methanol with formic acid).
Procedure:
-
Sample Preparation:
-
To a defined volume of cell culture supernatant, add a mixture of deuterated internal standards.
-
Precipitate proteins by adding cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the steroids using a suitable gradient elution program.
-
Detect and quantify the steroids using multiple reaction monitoring (MRM) in positive ion mode. Each steroid will have a specific precursor ion and product ion transition.
-
-
Data Analysis:
-
Generate a calibration curve for each steroid using standards of known concentrations.
-
Calculate the concentration of each steroid in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Mechanism of action of Osilodrostat in the steroidogenesis pathway.
Caption: General workflow for in vitro characterization of Osilodrostat.
References
- 1. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 4. policycommons.net [policycommons.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Test No. 456: H295R Steroidogenesis Assay | OECD [oecd.org]
- 11. Why ISTURISA - How ISTURISA Works [isturisa.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
Osilodrostat Phosphate: An In-depth Technical Guide to Effects on Non-Adrenal Tissues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1] While its primary therapeutic action is centered on the adrenal cortex for the management of Cushing's disease, nonclinical studies and clinical observations have revealed a range of effects on non-adrenal tissues. This technical guide provides a comprehensive overview of these effects, detailing the underlying mechanisms, summarizing quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to generate this knowledge. The information presented is intended to support further research and inform drug development strategies involving osilodrostat and related steroidogenesis inhibitors.
Mechanism of Action and Off-Target Profile
Osilodrostat's primary mechanism of action is the potent and reversible inhibition of CYP11B1.[2] It also inhibits aldosterone synthase (CYP11B2), albeit to a lesser extent.[1] The inhibition of these key enzymes in the adrenal steroidogenesis pathway leads to a reduction in cortisol and aldosterone production. This targeted action results in an accumulation of precursor steroids, which can indirectly affect various non-adrenal tissues.
Beyond its primary targets, osilodrostat has been shown to interact with other enzymes, particularly at higher concentrations. This off-target activity is crucial for understanding its broader physiological effects.
Adrenal Steroidogenesis Pathway and Osilodrostat's Primary Impact
The following diagram illustrates the adrenal steroidogenesis pathway and the primary sites of osilodrostat inhibition. The blockade of CYP11B1 and CYP11B2 leads to a downstream decrease in cortisol and aldosterone and an upstream accumulation of precursors like 11-deoxycortisol and 11-deoxycorticosterone.
Caption: Adrenal steroidogenesis pathway showing osilodrostat's primary inhibition sites.
Effects on Cardiovascular System
Preclinical studies have identified potential cardiovascular effects of osilodrostat, primarily related to cardiac electrophysiology.
Preclinical Findings
In vitro and in vivo preclinical safety pharmacology studies revealed a potential for QT interval prolongation at high concentrations.
Data Summary: Preclinical Cardiovascular Effects
| Parameter | Species/System | Observation | Exposure Multiple (vs. MRHD*) | Citation(s) |
| hERG Current Inhibition | In vitro | IC50 of 1.7 µM | > 50-fold | [3] |
| QRS, QT, QTc Prolongation | Dog (Intravenous) | Prolongation observed | 11-fold | [3] |
| QRS, QT, QTc Prolongation | Non-Human Primate | Prolongation observed | > 15-fold | [3] |
| Arrhythmia | Non-Human Primate | Torsades de Pointes and ventricular tachycardia observed | 100-fold | [3] |
*Maximum Recommended Human Dose (MRHD) of 30 mg twice daily.
Clinical Observations
Clinical trials have confirmed a dose-dependent potential for QT interval prolongation, necessitating electrocardiogram (ECG) monitoring in patients.[4] However, a thorough QT study in humans did not reveal a relevant risk of QT prolongation at the maximum recommended clinical dose.[3]
Experimental Protocols
Cardiovascular Safety Pharmacology Study in Conscious Telemetered Dogs
-
Objective: To assess the effects of osilodrostat on cardiovascular parameters, including heart rate, blood pressure, and ECG intervals.
-
Methodology:
-
Animal Model: Conscious, chronically-instrumented dogs are used, allowing for the measurement of cardiovascular parameters in a freely moving state.
-
Instrumentation: Animals are surgically implanted with telemetry transmitters for continuous monitoring of ECG, blood pressure, and heart rate.
-
Dosing: A single oral dose is administered.
-
Data Collection: Cardiovascular parameters are continuously monitored for 24 hours post-dose.
-
Endpoints: Key endpoints include changes in heart rate, systolic and diastolic blood pressure, and ECG intervals (PR, QRS, QT, QTc).
-
-
Rationale: This is a standard preclinical study to evaluate the potential cardiovascular risks of a new chemical entity, as per ICH S7A/S7B guidelines.[5]
Caption: Workflow for cardiovascular safety pharmacology study in telemetered dogs.
Effects on Hepatic and Reproductive Tissues
Preclinical toxicology studies in rats have indicated that osilodrostat can affect the liver and female reproductive organs.
Preclinical Findings
A 13-week study in Wistar rats demonstrated hypertrophy of the liver and ovaries with osilodrostat monotherapy.
Data Summary: Hepatic and Reproductive Effects in Rats
| Tissue | Observation | Dose of Osilodrostat | Study Duration | Citation(s) |
| Liver | Hepatocellular hypertrophy | 20 mg/kg/day (oral) | 13 weeks | [6] |
| Ovary | Ovarian hypertrophy | 20 mg/kg/day (oral) | 13 weeks | [6] |
Clinical Observations
In clinical trials, mild and transient elevations in serum aminotransferases were observed in some patients receiving osilodrostat. However, these were generally not considered clinically significant, and osilodrostat has not been linked to instances of severe liver injury.[7]
Experimental Protocols
13-Week Oral Toxicity Study in Wistar Rats
-
Objective: To evaluate the potential toxicity of osilodrostat following repeated oral administration.
-
Methodology:
-
Animal Model: Male and female Wistar rats.
-
Groups: Animals were randomized to receive vehicle control, osilodrostat monotherapy (20 mg/kg/day, orally), or combination therapy with pasireotide.
-
Duration: Daily dosing for 13 weeks.
-
Assessments: Included clinical observations, body weight changes, and at termination, organ weights and histopathological examination of various tissues, including the liver and ovaries.
-
-
Rationale: This study design allows for the identification of target organs of toxicity and characterization of the nature of any observed lesions.
Effects on the Central Nervous System (CNS)
Adverse effects on the CNS were noted in nonclinical studies at high dose multiples.
Preclinical Findings
Data Summary: CNS Effects in Preclinical Studies
| Species | Observation | Exposure Multiple (vs. MRHD) | Citation(s) |
| Mouse, Dog, NHP | Adverse CNS effects in repeat-dose studies | > 26-fold | [3] |
| Mouse | CNS findings in carcinogenicity study | 2-fold | [3] |
The specific nature of the CNS effects is not detailed in the available public documents, and the underlying mechanism is unknown.[3]
Experimental Protocols
CNS Safety Pharmacology Study
-
Objective: To assess the effects of osilodrostat on the central nervous system.
-
Methodology (General):
-
Animal Model: Typically rats or mice.
-
Assessments: A battery of tests is used to evaluate various CNS functions, which may include a functional observational battery (FOB), motor activity assessment, and evaluation of effects on body temperature.
-
Dosing: A single dose of osilodrostat is administered.
-
-
Rationale: This is a core component of the safety pharmacology evaluation for new drugs, designed to identify potential adverse CNS effects.
Effects on the Pituitary Gland
While osilodrostat does not appear to have a direct effect on pituitary tumor cells, its systemic effects on cortisol levels can indirectly influence the pituitary.
In Vitro Findings
In vitro studies using pituitary adenoma cells have shown no direct effect of osilodrostat on cell growth or ACTH production.[8]
Clinical Observations
In patients with Cushing's disease, the reduction in circulating cortisol levels by osilodrostat can lead to a compensatory increase in ACTH secretion due to the loss of negative feedback on the pituitary corticotroph adenoma. This has been associated with an increase in pituitary tumor volume in a subset of patients.[9]
Data Summary: Pituitary Tumor Volume Changes in LINC 4 Study (Week 48)
| Change in Tumor Volume | Percentage of Patients | Citation(s) |
| ≥ 20% increase | 40.0% | [9] |
| ≥ 20% decrease | 28.6% | [10] |
| < 20% change | 31.4% | [10] |
Experimental Protocols
In Vitro Pituitary Cell Proliferation and Hormone Secretion Assay
-
Objective: To determine if osilodrostat has a direct effect on pituitary adenoma cell growth and hormone secretion.
-
Methodology:
-
Cell Culture: Primary cultures of human pituitary adenoma cells or established pituitary cell lines (e.g., AtT-20) are used.
-
Treatment: Cells are incubated with varying concentrations of osilodrostat (e.g., 0.01-10 µM).
-
Endpoints:
-
Cell Proliferation: Assessed using methods such as MTT or BrdU incorporation assays.
-
Hormone Secretion: ACTH levels in the culture medium are measured by immunoassay.
-
-
-
Rationale: This in vitro approach isolates the direct effects of the compound on pituitary cells, independent of systemic feedback mechanisms.
Caption: Indirect effect of osilodrostat on the pituitary via reduced negative feedback.
Conclusions
The primary pharmacological activity of osilodrostat is the inhibition of adrenal steroidogenesis. However, a comprehensive evaluation of its effects on non-adrenal tissues is essential for a complete understanding of its safety and therapeutic profile. Preclinical studies have identified the cardiovascular system, liver, ovaries, and central nervous system as potential off-target sites, particularly at high exposures. Clinically, the most significant non-adrenal effect is the potential for QT prolongation and the indirect impact on pituitary tumor volume in patients with Cushing's disease. Further research into the direct molecular interactions of osilodrostat in these non-adrenal tissues could provide valuable insights for the development of future steroidogenesis inhibitors with improved tissue selectivity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Efficacy and Safety of Osilodrostat in Managing Cushing’s Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. LCI699, a potent 11β-hydroxylase inhibitor, normalizes urinary cortisol in patients with Cushing's disease: results from a multicenter, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osilodrostat (LCI699), a potent 11β-hydroxylase inhibitor, administered in combination with the multireceptor-targeted somatostatin analog pasireotide: A 13-week study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osilodrostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Osilodrostat Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Osilodrostat in Cushing’s disease: the management of its efficacy and the pitfalls of post-surgical results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes: Osilodrostat Phosphate Dose-Response in Adrenocortical Cell Lines
Introduction Osilodrostat (LCI699) is a potent, oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[1][2] It also inhibits aldosterone synthase (CYP11B2).[3][4] This makes it an effective therapeutic agent for managing Cushing's syndrome, a condition characterized by excessive cortisol levels.[3][5] These application notes provide a summary of the dose-dependent effects of Osilodrostat in human adrenocortical cell lines, offering researchers a reference for in vitro studies. The primary cell line discussed is the human adrenocortical carcinoma cell line HAC15, which is responsive to ACTH and produces key adrenal steroids.[6][7][8]
Mechanism of Action Osilodrostat primarily targets and inhibits the adrenal enzyme 11β-hydroxylase (CYP11B1).[9] This enzyme catalyzes the conversion of 11-deoxycortisol to cortisol.[3][9] By blocking this critical step, Osilodrostat effectively reduces cortisol production.[9] A secondary effect is the inhibition of aldosterone synthase (CYP11B2), which converts corticosterone to aldosterone.[3][4] This dual inhibition leads to a decrease in both cortisol and aldosterone levels, with a corresponding accumulation of precursor steroids, such as 11-deoxycortisol and 11-deoxycorticosterone.[6][10] In vitro studies have shown that Osilodrostat is a more potent inhibitor of cortisol production compared to metyrapone and ketoconazole in human adrenocortical cells.[6][11]
Quantitative Data Summary
The following tables summarize the dose-response data for Osilodrostat and other steroidogenesis inhibitors in the HAC15 human adrenocortical cell line. The data represents the half-maximal inhibitory concentration (IC50) for cortisol production after 72 hours of incubation.
Table 1: Inhibitor Potency on Basal Cortisol Production in HAC15 Cells
| Compound | IC50 (µM) | 95% Confidence Interval (CI) |
|---|---|---|
| Osilodrostat | 0.0347 | 0.0294 - 0.0410 |
| Metyrapone | 0.0678 | 0.0543 - 0.0848 |
| Ketoconazole | 0.621 | 0.488 - 0.833 |
Data sourced from Creemers et al., J Clin Endocrinol Metab, 2019.[6]
Table 2: Inhibitor Potency on ACTH-Stimulated Cortisol Production in HAC15 Cells
| Compound | IC50 (µM) | 95% Confidence Interval (CI) |
|---|---|---|
| Osilodrostat | 0.0605 | 0.0514 - 0.0714 |
| Metyrapone | 0.0739 | 0.0645 - 0.0847 |
| Ketoconazole | 0.709 | 0.523 - 0.962 |
Data sourced from Creemers et al., J Clin Endocrinol Metab, 2019.[6]
Note: The potency of Osilodrostat on cortisol inhibition decreased 1.7-fold under ACTH stimulation in HAC15 cells.[6][12]
Experimental Protocols
Protocol 1: In Vitro Cortisol Inhibition Assay in Adrenocortical Cells
Objective: To determine the dose-response curve and IC50 value of Osilodrostat for cortisol production in an adrenocortical cell line (e.g., HAC15).
Materials:
-
HAC15 human adrenocortical cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Osilodrostat Phosphate, Metyrapone, Ketoconazole (for comparison)
-
Adrenocorticotropic hormone (ACTH) (for stimulation experiments)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cortisol immunoassay kit (e.g., chemiluminescence immunoassay)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) for steroid profiling (optional)
Procedure:
-
Cell Culture: Culture HAC15 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a predetermined density. Allow cells to adhere and grow for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of Osilodrostat in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in a cell culture medium to achieve final concentrations typically ranging from 0.01 µM to 10 µM.[6] Prepare similar dilutions for comparative compounds like metyrapone and ketoconazole.
-
Treatment:
-
Basal Condition: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Osilodrostat or control compounds.
-
Stimulated Condition: For ACTH-stimulated experiments, add the test compounds along with a fixed concentration of ACTH (e.g., 10 nM) to the wells.[12]
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for hormone analysis.
-
Cortisol Measurement: Measure the concentration of cortisol in the collected supernatants using a chemiluminescence immunoassay or a similar sensitive detection method.
-
Data Analysis:
-
Normalize the cortisol production data to a vehicle-treated control.
-
Plot the percentage of cortisol inhibition against the logarithm of the Osilodrostat concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.
-
Protocol 2: Cell Viability Assay
Objective: To ensure that the observed inhibition of steroidogenesis is not a result of drug-induced cytotoxicity.
Materials:
-
Cells treated as in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Post-Incubation: After collecting the supernatant for cortisol analysis (from Protocol 1, Step 6), the cells remaining in the wells can be used for a viability assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Compare the absorbance values of treated cells to the vehicle-treated control cells. A significant decrease in absorbance would indicate cytotoxicity. Studies have shown that Osilodrostat does not affect cell amounts at concentrations effective for steroidogenesis inhibition.[6][12]
Visualizations: Pathways and Workflows
Caption: Steroidogenesis pathway showing Osilodrostat's primary inhibition of CYP11B1.
Caption: Workflow for determining the dose-response of Osilodrostat in vitro.
Caption: Cause-and-effect relationship of Osilodrostat on the adrenal axis.
References
- 1. LCI699, a potent 11β-hydroxylase inhibitor, normalizes urinary cortisol in patients with Cushing's disease: results from a multicenter, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Osilodrostat in Managing Cushing’s Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Human Adrenocortical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Osilodrostat, a potent oral 11β-hydroxylase inhibitor: 22-week, prospective, Phase II study in Cushing’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing Osilodrostat Phosphate Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osilodrostat Phosphate is a cortisol synthesis inhibitor used in the treatment of Cushing's disease.[1][2][3][4] It functions by inhibiting the 11β-hydroxylase enzyme (CYP11B1), which is responsible for the final step of cortisol biosynthesis in the adrenal glands.[1][2][3] Understanding the stability of this compound in solution is critical for the development of liquid formulations, ensuring proper storage conditions, and maintaining its therapeutic efficacy. These application notes provide a detailed protocol for assessing the stability of this compound in solution under various stress conditions, in line with general principles outlined in pharmaceutical stability testing guidelines.[5][6][7][8]
Signaling Pathway of Osilodrostat
Osilodrostat acts on the final step of cortisol synthesis. The following diagram illustrates the steroidogenesis pathway and the point of inhibition by Osilodrostat.
Caption: Cortisol Synthesis Pathway and Osilodrostat's Mechanism of Action.
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol outlines a forced degradation study to identify potential degradation products and determine the stability of this compound in solution.
1. Purpose
To evaluate the stability of this compound in aqueous solutions under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
2. Scope
This protocol applies to the stability testing of this compound drug substance in solution.
3. Materials and Equipment
-
This compound reference standard
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer solutions (pH 3, 7, and 9)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Volumetric flasks and pipettes
-
pH meter
-
Analytical balance
-
HPLC system with UV or PDA detector
-
LC-MS/MS system
-
Photostability chamber
-
Temperature-controlled ovens/incubators
4. Solution Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a specific buffer) at a known concentration (e.g., 1 mg/mL). This stock solution will be used for the different stress conditions. This compound is reported to be highly soluble in aqueous solutions across a physiological pH range.[9]
5. Stress Conditions
For each condition, a control sample (stored at 2-8°C in the dark) should be analyzed alongside the stressed samples.
-
Hydrolytic Degradation:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with high-purity water to a final concentration of 0.1 mg/mL.
-
Incubate the solutions at 60°C and collect samples at 0, 2, 4, 8, 12, and 24 hours. Neutralize the acidic and alkaline samples before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 0.1 mg/mL.
-
Keep the solution at room temperature and collect samples at 0, 2, 4, 8, 12, and 24 hours.
-
-
Photolytic Degradation:
-
Place the solution (0.1 mg/mL in high-purity water) in a photostability chamber.
-
Expose the solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at the end of the exposure.
-
-
Thermal Degradation:
-
Incubate the solution (0.1 mg/mL in a neutral buffer, e.g., pH 7 phosphate buffer) at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
-
Collect samples at 0, 24, 48, and 72 hours.
-
6. Analytical Methodology
The quantification of Osilodrostat and its degradation products can be performed using a stability-indicating HPLC-UV or LC-MS/MS method.[10][11]
-
HPLC-UV Method (Example):
-
LC-MS/MS Method (for identification of degradation products):
-
Mobile Phase: A gradient elution with mobile phases containing ammonium formate and acetonitrile.[13]
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification of Osilodrostat and full scan or product ion scan for identification of unknown degradation products.
7. Data Presentation
The results of the stability study should be presented in a clear and organized manner. The percentage of Osilodrostat remaining and the formation of degradation products should be reported.
Experimental Workflow
Caption: Workflow for this compound Solution Stability Assessment.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data from a forced degradation study of this compound in solution.
| Stress Condition | Time (hours) | Osilodrostat Remaining (%) | Total Degradation Products (%) |
| 0.1 N HCl @ 60°C | 0 | 100.0 | 0.0 |
| 8 | 92.5 | 7.5 | |
| 24 | 85.2 | 14.8 | |
| 0.1 N NaOH @ 60°C | 0 | 100.0 | 0.0 |
| 8 | 88.9 | 11.1 | |
| 24 | 76.4 | 23.6 | |
| Water @ 60°C | 0 | 100.0 | 0.0 |
| 8 | 99.1 | 0.9 | |
| 24 | 97.8 | 2.2 | |
| 3% H₂O₂ @ RT | 0 | 100.0 | 0.0 |
| 8 | 90.3 | 9.7 | |
| 24 | 81.7 | 18.3 | |
| Photostability | 24 | 98.5 | 1.5 |
| Thermal @ 80°C | 0 | 100.0 | 0.0 |
| 24 | 95.6 | 4.4 | |
| 72 | 90.1 | 9.9 |
Conclusion
This protocol provides a comprehensive framework for assessing the stability of this compound in solution. The results from these studies are crucial for understanding the degradation pathways and for the development of stable pharmaceutical formulations. The analytical methods described are suitable for both quantifying the parent compound and identifying potential degradation products. It is essential to validate the chosen analytical method to ensure it is stability-indicating.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Osilodrostat | C13H10FN3 | CID 44139752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. ijnrd.org [ijnrd.org]
- 8. database.ich.org [database.ich.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. LC-MS/MS method for simultaneous quantification of osilodrostat and metyrapone in human plasma from patients treated for Cushing's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic study of osilodrostat and identification of mono-hydroxylated metabolite in equine plasma for the purpose of doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of osilodrostat in horse urine using LC/ESI–HRMS to establish an elimination profile for doping control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Osilodrostat Phosphate with Other Steroidogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and methodologies for investigating the combination of osilodrostat phosphate with other steroidogenesis inhibitors. The information is intended to guide researchers in designing and executing experiments to explore potential synergistic effects for the treatment of conditions characterized by cortisol excess, such as Cushing's syndrome.
Introduction and Scientific Rationale
Osilodrostat is a potent oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands[1][2][3]. By blocking this crucial step, osilodrostat effectively reduces cortisol levels. However, monotherapy with steroidogenesis inhibitors can sometimes be limited by incomplete efficacy or the need for high doses that may lead to adverse effects[1][2].
Combining steroidogenesis inhibitors with different mechanisms of action presents a promising strategy to achieve greater efficacy at potentially lower and better-tolerated doses. The rationale for combining osilodrostat with other inhibitors, such as ketoconazole or metyrapone, is to target multiple steps in the steroidogenesis pathway, which may lead to a synergistic reduction in cortisol production[4][5][6]. Clinical observations have reported successful and well-tolerated synergistic cortisol suppression with a combination of ketoconazole and osilodrostat[4][5][6].
Key Combination Strategies:
-
Osilodrostat and Ketoconazole: Ketoconazole is a broader spectrum inhibitor, targeting several enzymes in the steroidogenesis pathway, including CYP11A1 (cholesterol side-chain cleavage enzyme), CYP17A1 (17α-hydroxylase/17,20-lyase), and CYP11B1[4]. Combining it with the potent and specific CYP11B1 inhibitor osilodrostat can create a multi-pronged attack on cortisol synthesis.
-
Osilodrostat and Metyrapone: Metyrapone is another inhibitor of CYP11B1[7]. While their primary target is the same, differences in their off-target effects and pharmacokinetic profiles may offer a basis for combination therapy to enhance efficacy or manage side effects[8].
Signaling Pathways and Mechanisms of Action
The adrenal steroidogenesis pathway is a complex cascade of enzymatic reactions that convert cholesterol into various steroid hormones, including cortisol. Osilodrostat and other steroidogenesis inhibitors act by blocking specific enzymes in this pathway.
Figure 1: Adrenal steroidogenesis pathway with sites of inhibition for osilodrostat, ketoconazole, and metyrapone.
Quantitative Data Summary
The following tables summarize available quantitative data for osilodrostat and its combination partners.
Table 1: In Vitro IC50 Values for Inhibition of Cortisol Production in HAC15 Adrenocortical Carcinoma Cells [1][9]
| Compound | IC50 (µM) |
| Osilodrostat | 0.035 |
| Metyrapone | 0.068 |
| Ketoconazole | 0.621 |
Table 2: Clinical Data from a Case Report of Osilodrostat and Ketoconazole Combination Therapy [9]
| Treatment | Serum Cortisol (nmol/L) at 08:00h | Serum Cortisol (nmol/L) at 16:00h | Serum Cortisol (nmol/L) at 24:00h |
| Monotherapies | |||
| Ketoconazole (up to 1000 mg/day) | 741 | 224 | 508 |
| Osilodrostat (up to 30 mg/day) | 658 | 672 | 692 |
| Combination Therapy | |||
| Osilodrostat (30 mg/day) + Ketoconazole (600 mg/day) | 436 | 103 | 274 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of osilodrostat with other steroidogenesis inhibitors in vitro.
Cell Culture of Adrenocortical Carcinoma Cell Lines (HAC15 and H295R)
The HAC15 and H295R cell lines are established models for studying adrenal steroidogenesis.
-
Cell Lines:
-
HAC15 (ATCC® CRL-3301™)
-
NCI-H295R (ATCC® CRL-2128™)
-
-
Culture Medium:
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix (Insulin, Transferrin, Selenium), and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency.
-
-
Protocol:
-
Aspirate the old medium from the culture flask.
-
Wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add trypsin-EDTA solution and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and plate into new flasks or multi-well plates for experiments.
-
In Vitro Steroidogenesis Inhibition Assay
This assay measures the ability of the compounds, alone and in combination, to inhibit cortisol production.
-
Materials:
-
HAC15 or H295R cells
-
24-well or 96-well cell culture plates
-
This compound, ketoconazole, metyrapone (or other inhibitors of interest)
-
Adrenocorticotropic hormone (ACTH) (optional, for stimulated conditions)
-
Cell culture medium (serum-free for the treatment period)
-
-
Protocol:
-
Seed HAC15 or H295R cells in multi-well plates at a density of 2-4 x 10^5 cells/well (for 24-well plates) and allow them to adhere for 24 hours.
-
Replace the medium with serum-free medium.
-
Prepare serial dilutions of each drug (osilodrostat, ketoconazole, metyrapone) and their combinations at fixed ratios (e.g., based on their IC50 values).
-
Add the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
(Optional) For stimulated conditions, add ACTH to a final concentration of 10 nM.
-
Incubate the plates for 48-72 hours at 37°C.
-
Collect the cell culture supernatant for steroid hormone analysis.
-
Perform a cell viability assay (see Protocol 4.3) on the remaining cells to assess cytotoxicity.
-
Figure 2: Experimental workflow for the in vitro steroidogenesis inhibition assay.
Cell Viability (MTS) Assay
This assay determines if the observed reduction in cortisol is due to enzyme inhibition or cell death.
-
Materials:
-
Cells treated as in Protocol 4.2
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
-
Protocol:
-
After collecting the supernatant for steroid analysis, add 20 µL of MTS reagent to each well of the 96-well plate (for a final volume of 100 µL).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Quantification of Steroid Hormones by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and specific quantification of multiple steroid hormones simultaneously.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of cell culture supernatant, add an internal standard solution (e.g., deuterated cortisol).
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and methanol (both with a small percentage of formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific transitions for cortisol and other steroids of interest.
-
Quantification: Generate a standard curve using known concentrations of each steroid and calculate the concentrations in the samples based on the peak area ratios relative to the internal standards.
-
Data Analysis and Synergy Determination
The interaction between osilodrostat and other inhibitors can be quantified using the Combination Index (CI) method based on the Chou-Talalay principle.
-
Dose-Response Curves: Plot the percentage of cortisol inhibition versus the drug concentration for each drug alone and in combination.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each drug from its dose-response curve.
-
Combination Index (CI) Calculation: Use software such as CompuSyn or SynergyFinder to calculate the CI values from the dose-response data of the combination experiments.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: Visualize the synergistic, additive, or antagonistic effects by plotting the concentrations of the two drugs required to produce a specific effect (e.g., 50% inhibition).
Figure 3: Logical workflow for synergy data analysis.
Conclusion
The combination of osilodrostat with other steroidogenesis inhibitors, particularly ketoconazole, holds therapeutic potential for the management of hypercortisolism. The provided protocols offer a framework for researchers to systematically investigate these combinations in a preclinical setting. While clinical evidence suggests synergistic effects, further in vitro studies are warranted to fully elucidate the dose-response relationships and the degree of synergy. Such studies will be crucial for optimizing combination therapies and informing the design of future clinical trials.
References
- 1. Osilodrostat Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Utility of Osilodrostat in Cushing’s Disease: Review of Currently Available Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic cortisol suppression by ketoconazole–osilodrostat combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osilodrostat‐induced adrenal insufficiency in a patient with Cushing's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Osilodrostat Phosphate in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Osilodrostat is a potent, orally bioavailable inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[1][2][3] It also exhibits inhibitory effects on aldosterone synthase (CYP11B2).[1][2] This targeted mechanism of action makes Osilodrostat a valuable tool for studying adrenal steroidogenesis and a therapeutic agent for conditions of cortisol excess, such as Cushing's disease.[2][3]
Adrenal organoid and spheroid culture systems are emerging as powerful in vitro models that recapitulate the three-dimensional architecture and function of the adrenal cortex. These models provide a more physiologically relevant environment compared to traditional 2D cell cultures for studying adrenal biology, disease modeling, and drug screening. The application of Osilodrostat in these 3D culture systems allows for a detailed investigation of its effects on cortisol production, cell viability, and the overall steroidogenic pathway in a tissue-like context.
Preliminary studies have begun to explore the effects of Osilodrostat in 3D spheroid models of adrenocortical carcinoma cell lines, indicating its potential for research in adrenal tumors.[4] While detailed protocols for Osilodrostat application in non-cancerous adrenal organoids are still emerging, existing methodologies for adrenal spheroid culture and data from 2D cell culture studies provide a strong foundation for its use in these advanced models.
This document provides detailed protocols for the establishment of adrenal organoids and the subsequent application and analysis of Osilodrostat Phosphate.
Data Presentation
Table 1: In Vitro Efficacy of Osilodrostat on Cortisol Production
| Cell Line/Culture Type | Osilodrostat Concentration | Effect on Cortisol Levels | Reference |
| HAC15 (Human Adrenocortical Cell Line) | IC50: 0.035 µM | Potent inhibition of cortisol production. | [5] |
| Primary Human Adrenocortical Cell Cultures | 0.01 to 10 µM | Variable sensitivity with a 25-fold difference in IC50 values for basal cortisol production. | [5] |
| H295R (Human Adrenocortical Carcinoma Cell Line) | 0.05 µM | Approximately 50% decrease in cortisol levels (from 270 to 114 nmol/l). | [2] |
Table 2: Comparative In Vitro Efficacy of Steroidogenesis Inhibitors
| Compound | Cell Line | IC50 for Cortisol Production | Reference |
| Osilodrostat | HAC15 | 0.035 µM | [5] |
| Metyrapone | HAC15 | 0.068 µM | [5] |
| Ketoconazole | HAC15 | 0.621 µM | [5] |
Signaling Pathway and Experimental Workflow
Osilodrostat Mechanism of Action in Adrenal Steroidogenesis
References
- 1. Reconstitution of human adrenocortical specification and steroidogenesis using induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Osilodrostat Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Osilodrostat Phosphate In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Osilodrostat Phosphate in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is the phosphate salt of Osilodrostat and is highly soluble in water.[1][2][3][4][5] It has been reported to have a solubility of ≥ 200 mg/mL in H₂O.[1][2][3][4][5] According to the applicant's information provided to the FDA, its solubility is greater than 50 mg/mL in water and across a physiological pH range of 1 to 6.8.[6]
Q2: Can I dissolve this compound in organic solvents?
A2: Yes, while this compound is highly water-soluble, the active moiety, Osilodrostat, can be dissolved in organic solvents. For in vitro studies, Dimethyl sulfoxide (DMSO) and ethanol are commonly used. Stock solutions in DMSO can be prepared at concentrations up to 100 mg/mL, though this may require warming and sonication.[7]
Q3: I am observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What could be the cause?
A3: This is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous buffer or medium. The drastic change in solvent polarity can cause the compound to precipitate out of solution. This is often referred to as "kinetic" solubility, where a supersaturated solution is temporarily formed before precipitation occurs.[8][9]
Q4: What is the mechanism of action of this compound?
A4: Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme that catalyzes the final step of cortisol synthesis in the adrenal glands.[10][11][12][13] It also inhibits aldosterone synthase (CYP11B2).[10][11] This inhibition leads to a reduction in cortisol and aldosterone production.[11]
Troubleshooting Guide for In Vitro Solubility Issues
Problem: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High final concentration of organic solvent | Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically ≤ 0.5%. High concentrations of organic solvents can be toxic to cells and can also affect compound solubility. | The compound remains in solution, and cell viability is not compromised. |
| Rapid addition to aqueous medium | Add the stock solution to the medium drop-wise while vortexing or stirring to ensure rapid and even dispersion. | Slower, more controlled addition can prevent localized high concentrations that lead to precipitation. |
| Low temperature of the medium | Pre-warm the cell culture medium to the experimental temperature (e.g., 37°C) before adding the stock solution. | Increased temperature can improve the solubility of some compounds. |
| Compound has reached its solubility limit | If precipitation persists, you may be exceeding the solubility of Osilodrostat in your specific medium. Consider preparing a more dilute stock solution or reducing the final concentration in your assay. | A clear solution is obtained at a lower, yet still effective, concentration for your experiment. |
Problem: The prepared stock solution in DMSO appears cloudy or contains visible particles.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete dissolution | Gently warm the solution (e.g., to 60°C) and use sonication to aid in dissolution.[7] | A clear, homogenous stock solution is formed. |
| Contamination of the solvent | Use high-purity, anhydrous DMSO to prepare your stock solution. Water contamination can reduce the solubility of hydrophobic compounds in DMSO. | The compound dissolves completely in the high-quality solvent. |
| Storage issues | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation over time. | The stock solution remains clear and usable for a longer period. |
Quantitative Data Summary
Table 1: Solubility of this compound and Osilodrostat in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | H₂O | ≥ 200 mg/mL (~614.95 mM) | [1][2][3][4][5] |
| This compound | Aqueous Buffers (pH 1-6.8) | > 50 mg/mL | [6] |
| Osilodrostat | DMSO | 100 mg/mL (with warming and sonication) | [7] |
| Osilodrostat | Ethanol | 100 mg/mL (with sonication) | [7] |
Table 2: In Vitro Inhibitory Activity of Osilodrostat
| Target | IC₅₀ | Cell Line/System | Reference |
| 11β-hydroxylase (CYP11B1) | 35 nM | [1][3][5][7] | |
| Human Aldosterone Synthase (CYP11B2) | 0.7 nM | [3][5][7] | |
| Rat Aldosterone Synthase (CYP11B2) | 160 nM | [3][5][7] | |
| Cortisol Production | 0.035 µM | HAC15 cells | [14] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add sterile, purified water (e.g., Milli-Q or equivalent) to the powder to achieve the desired concentration (e.g., 10 mg/mL).
-
Mixing: Vortex or gently agitate the solution until the powder is completely dissolved. This compound is highly water-soluble, so this should occur readily at room temperature.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the aqueous stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a DMSO Stock Solution of Osilodrostat
-
Weighing: Accurately weigh the desired amount of Osilodrostat powder.
-
Dissolution: Add anhydrous DMSO to the powder to achieve a high concentration (e.g., 100 mg/mL).
-
Mixing and Heating: If the compound does not dissolve readily, gently warm the solution to 60°C and sonicate in a water bath until all solid is dissolved.[7]
-
Storage: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent moisture absorption and degradation.
Visualizations
Caption: Steroidogenesis pathway showing Osilodrostat inhibition.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. This compound | 11β-hydroxylase inhibitor | CAS# 1315449-72-9 | LCI-699; LCI699; Isturisa | InvivoChem [invivochem.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound CAS#: 1315449-72-9 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Osilodrostat Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
managing hypocortisolism in animal models treated with Osilodrostat Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Osilodrostat Phosphate in animal models, with a specific focus on the identification and management of hypocortisolism.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary mechanism of action for this compound?
A1: this compound is the prodrug of Osilodrostat, a potent inhibitor of the enzyme 11β-hydroxylase (CYP11B1).[1][2][3] This enzyme is critical as it catalyzes the final step in the cortisol biosynthesis pathway within the adrenal gland, converting 11-deoxycortisol to cortisol.[1][4] By blocking this step, Osilodrostat effectively reduces the production of cortisol.[1] It also has an inhibitory effect on aldosterone synthase (CYP11B2).[1][4]
Q2: What are the expected signs of hypocortisolism in our animal models?
A2: While direct translation from human symptoms is not always possible, hypocortisolism (adrenal insufficiency) in animal models typically manifests as a constellation of non-specific signs.[5] Researchers should monitor for:
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General Malaise: Lethargy, weakness, and reduced activity.[5][6]
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Gastrointestinal Issues: Loss of appetite, weight loss, vomiting, and diarrhea.[2][5]
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Metabolic Changes: Hypoglycemia (low blood sugar) can occur due to glucocorticoid deficiency.[5][6]
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Cardiovascular Signs: Hypotension (low blood pressure) and dehydration may be present.[6][7] In severe cases, this can lead to an "adrenal crisis," a life-threatening state of circulatory collapse.[6][7]
Q3: How can we confirm if our animal model is experiencing hypocortisolism?
A3: Confirmation involves biochemical testing. The most direct method is to measure serum or plasma cortisol (or corticosterone in rodents) levels. A morning serum cortisol level below 5.0 μg/dL is often indicative of adrenal insufficiency in a clinical context.[8] An ACTH stimulation test is the gold-standard diagnostic tool to assess the adrenal gland's functional reserve.[5][9][10] A blunted or absent cortisol response to ACTH administration confirms adrenal insufficiency.
Q4: An animal is showing signs of hypocortisolism. What are the immediate steps?
A4: If hypocortisolism is suspected, immediate action is required:
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Temporarily discontinue Osilodrostat treatment. [2][11] This is the first and most critical step to prevent further cortisol suppression.
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Measure serum/plasma cortisol levels. This will confirm the biochemical state of hypocortisolism.[2]
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Initiate glucocorticoid replacement therapy if necessary. [2][4] In cases of moderate to severe symptoms or confirmed low cortisol, administer a replacement dose of a glucocorticoid (e.g., hydrocortisone, prednisolone).[4][12]
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Provide supportive care. This may include fluid therapy to correct dehydration and electrolyte imbalances, and nutritional support.
Q5: How should we adjust the this compound dose after a hypocortisolism event?
A5: Once the animal has stabilized and symptoms have resolved, Osilodrostat can be reinitiated at a lower dose.[11] A dose reduction of 25-50% from the dose that induced hypocortisolism is a reasonable starting point. Subsequently, the dose should be slowly titrated upwards at intervals of no less than one to two weeks, with frequent monitoring of cortisol levels to ensure they remain within the desired physiological range.[11][13]
Q6: What is glucocorticoid withdrawal syndrome and how does it differ from hypocortisolism?
A6: Glucocorticoid withdrawal syndrome can occur when cortisol levels are lowered rapidly, even if they remain within the normal range.[14] The animal's body has become accustomed to high cortisol levels, and the rapid drop can induce symptoms like fatigue, myalgia, and anorexia, similar to hypocortisolism, but without the dangerously low cortisol levels.[14] Management involves a temporary reduction in the Osilodrostat dose to allow for a more gradual adaptation, followed by a slower up-titration schedule.[14]
Quantitative Data Summary
The following tables summarize key quantitative data related to Osilodrostat treatment and the management of hypocortisolism.
Table 1: Osilodrostat Dosing and Titration Recommendations (Clinical Data Extrapolation)
| Parameter | Recommendation | Rationale & Citation |
| Starting Dose | Initiate at a low dose (e.g., 1-2 mg/kg/day, divided BID). | A conservative start allows for assessment of individual sensitivity. Clinical starting doses are typically 2 mg BID.[11][14] |
| Titration Interval | Do not increase dose more frequently than every 1-2 weeks. | Allows cortisol levels to stabilize and mitigates the risk of rapid cortisol decline, which can cause hypocortisolism or withdrawal syndrome.[11][13] |
| Titration Increment | Increase dose in small increments (e.g., 1-2 mg/kg/day). | Gradual increases prevent over-suppression of cortisol synthesis.[4][11] |
| Maximum Dose | The maximum recommended maintenance dose in humans is 30 mg BID. | Animal model doses should be determined empirically based on cortisol response and tolerability.[11] |
Table 2: Biochemical Thresholds for Monitoring and Diagnosis
| Parameter | Threshold (Human Clinical Data) | Significance in Animal Models |
| Morning Serum Cortisol | < 5.0 μg/dL (<138 nmol/L) | Strong indicator of adrenal insufficiency.[8] |
| Post-ACTH Serum Cortisol | Varies by lab, but typically >18-20 µg/dL is considered a normal response. | A sub-optimal response confirms adrenal insufficiency.[15] |
| Na:K Ratio | < 27 | Suggestive of mineralocorticoid deficiency, a component of primary adrenal insufficiency.[5] |
Experimental Protocols
Protocol 1: Serum Cortisol/Corticosterone Monitoring
-
Objective: To routinely assess circulating cortisol levels to guide Osilodrostat dosing.
-
Procedure: a. Collect blood samples at a consistent time point, preferably in the morning to align with the circadian peak. b. For rodents, blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture. Anesthesia may be required for some methods. c. Process the blood to separate serum or plasma by centrifugation. d. Store samples at -80°C until analysis. e. Analyze cortisol/corticosterone levels using a validated method such as ELISA or LC-MS/MS.[16]
-
Frequency: During dose titration, monitor levels 1-2 times per week. Once a maintenance dose is established, monitoring can be reduced to every 1-2 months, or as indicated by clinical signs.[11]
Protocol 2: ACTH Stimulation Test for Rodent Models
-
Objective: To definitively diagnose hypocortisolism by assessing adrenal gland responsiveness.
-
Materials:
-
Cosyntropin (synthetic ACTH)
-
Sterile saline for dilution
-
Syringes and needles
-
Blood collection supplies
-
-
Procedure: a. Baseline Sample (T=0): Collect a baseline blood sample for cortisol/corticosterone measurement. b. ACTH Administration: Administer Cosyntropin at a dose of 5 mcg/kg.[9] The intravenous (IV) route provides the most direct stimulation, but intramuscular (IM) injection is also effective.[9] c. Post-Stimulation Samples: Collect subsequent blood samples at 30 and 60 minutes post-injection.[10] Some studies in dogs show maximal stimulation at 60-90 minutes.[9] d. Analysis: Process all samples and measure cortisol/corticosterone levels.
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Interpretation: A healthy adrenal gland will show a significant rise in cortisol levels post-stimulation. An animal with adrenal insufficiency due to excessive Osilodrostat will have a blunted or absent response, with post-stimulation cortisol levels remaining low.
Protocol 3: Glucocorticoid Replacement Therapy in Rodents
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Objective: To provide physiological replacement of glucocorticoids in animals with confirmed, severe hypocortisolism.
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Methodology (Slow-Release Pellets): This method mimics chronic, stable hormone levels.[17][18] a. Pellet Preparation: Prepare pellets containing corticosterone (or another appropriate glucocorticoid) mixed with a carrier like cholesterol. The concentration determines the release rate. For example, a 40 mg pellet with 10% corticosterone can provide physiological replacement in mice.[19] b. Surgical Implantation: Anesthetize the animal. Make a small incision in the skin, typically in the dorsal scapular region. c. Create a small subcutaneous pocket using blunt dissection. d. Insert the sterile pellet into the pocket. e. Close the incision with sutures or surgical clips. f. Provide appropriate post-operative care and analgesia.
-
Dosage: The dose must be carefully calculated to be physiological and not supraphysiological. Doses around 4-9 mg/kg/day have been used in mouse models of glucocorticoid-induced osteoporosis, which would be considered high for simple replacement.[18] Preliminary experiments are recommended to determine the optimal replacement dose for your specific model and experimental conditions.[19]
Visualizations
Caption: Osilodrostat mechanism of action in the adrenal steroidogenesis pathway.
Caption: Experimental workflow for monitoring and managing hypocortisolism.
Caption: Troubleshooting logic for suspected adverse effects of Osilodrostat.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Osilodrostat for Cushing syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osilodrostat [drugcentral.org]
- 4. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addison Disease (Hypoadrenocorticism) in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 6. Addison's disease - Wikipedia [en.wikipedia.org]
- 7. Addison's disease - NHS [nhs.uk]
- 8. Safety management in Cushing syndrome during osilodrostat treatment based on morning blood cortisol level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACTH Stimulation Testing: A Low-Dose Protocol - Veterinary Practice News Canada [veterinarypracticenews.ca]
- 10. testmenu.com [testmenu.com]
- 11. Isturisa (osilodrostat) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. Glucocorticoids – Rat Guide [ratguide.com]
- 13. Osilodrostat: A Novel Steroidogenesis Inhibitor to Treat Cushing's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Osilodrostat Treatment for Adrenal and Ectopic Cushing Syndrome: Integration of Clinical Studies With Case Presentations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idexx.es [idexx.es]
- 16. Management of Osilodrostat Therapy in Patients With Cushing's Syndrome: A Modified Delphi Consensus Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A rodent model of rapid-onset diabetes induced by glucocorticoids and high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Instructions for producing a mouse model of glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
optimizing Osilodrostat Phosphate dosage to avoid adrenal insufficiency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Osilodrostat Phosphate dosage while mitigating the risk of adrenal insufficiency during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Osilodrostat is a potent, oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol biosynthesis in the adrenal gland.[1] By blocking this enzyme, osilodrostat effectively reduces the production of cortisol.[2] It also exhibits some inhibitory effects on aldosterone synthase (CYP11B2).[2]
Q2: What is the recommended starting dosage for Osilodrostat in clinical research settings?
The typical starting dose in adult subjects is 2 mg administered orally twice daily.[3] However, for subjects with moderate hepatic impairment (Child-Pugh B), a reduced starting dose of 1 mg twice daily is recommended. For severe hepatic impairment (Child-Pugh C), the recommended initial dose is 1 mg once daily in the evening.[3]
Q3: How should the dosage be titrated to achieve optimal efficacy while minimizing the risk of adrenal insufficiency?
Dosage titration should be individualized based on cortisol levels, patient tolerability, and clinical signs. A gradual titration is recommended to avoid rapid decreases in cortisol, which can precipitate adrenal insufficiency.[4]
Recommended Titration Schedule: [3]
-
Initial Titration: Increase the dose by 1-2 mg twice daily, no more frequently than every 2 weeks.
-
Further Titration: If a subject tolerates 10 mg twice daily and continues to have elevated 24-hour urinary free cortisol (UFC), the dose can be increased by 5 mg twice daily every 2 weeks.
Q4: What are the key monitoring parameters during Osilodrostat administration?
Close monitoring of cortisol levels is crucial. This includes:
-
24-hour Urinary Free Cortisol (UFC): Monitor every 1-2 weeks until a stable dose is achieved, and then every 1-2 months thereafter.[3]
-
Serum or Plasma Cortisol: Morning serum cortisol can be used to evaluate for the development of adrenal insufficiency.[5]
-
Electrolytes: Periodically monitor potassium and magnesium levels.[6]
-
Electrocardiogram (ECG): Obtain a baseline ECG and repeat within one week of initiation and as clinically indicated, due to the risk of QTc prolongation.[6]
Q5: What are the clinical signs and symptoms of adrenal insufficiency to monitor for?
Researchers should be vigilant for the following symptoms of hypocortisolism: fatigue, nausea, vomiting, headache, low blood pressure (hypotension), abdominal pain, loss of appetite, and dizziness.[6][7]
Q6: How should suspected adrenal insufficiency be managed?
If adrenal insufficiency is suspected, the following steps are recommended:[3]
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Decrease or Temporarily Discontinue Osilodrostat: If UFC levels fall below the target range or if there is a rapid decrease in cortisol levels accompanied by symptoms.
-
Initiate Glucocorticoid Replacement: If necessary, start glucocorticoid replacement therapy.
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Stop Osilodrostat and Administer Exogenous Glucocorticoids: If serum or plasma cortisol levels are below the target range and the subject has clear symptoms of adrenal insufficiency.
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Reinitiation: Once cortisol levels are within the target range and symptoms have resolved, Osilodrostat can be reinitiated at a lower dose.
Q7: What is a "block-and-replace" therapeutic strategy with Osilodrostat?
This strategy involves intentionally inducing hypocortisolism with a higher dose of Osilodrostat and then providing a physiological replacement dose of a glucocorticoid (e.g., hydrocortisone).[8] This approach can allow for more rapid control of hypercortisolism while minimizing the risk of symptomatic adrenal insufficiency.[9]
Q8: Are there any significant drug-drug interactions to consider?
Yes, Osilodrostat is a substrate of CYP3A4. Co-administration with strong CYP3A4 inhibitors may increase Osilodrostat levels, and co-administration with strong CYP3A4 inducers may decrease its levels. Dose adjustments may be necessary.[3]
Troubleshooting Guides
Issue 1: Rapid Decrease in Cortisol Levels and/or Symptoms of Adrenal Insufficiency
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Possible Cause: The current Osilodrostat dosage is too high for the individual's metabolic rate or adrenal sensitivity.
-
Troubleshooting Steps:
-
Immediately pause Osilodrostat administration.
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Assess the subject for signs and symptoms of adrenal insufficiency.
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Measure serum/plasma cortisol levels.
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If symptomatic and/or cortisol levels are low, administer a physiological dose of an exogenous glucocorticoid.
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Once symptoms resolve and cortisol levels stabilize within the target range, consider restarting Osilodrostat at a lower dose (e.g., reduce the previous dose by 1-2 mg twice daily).
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Increase monitoring frequency of UFC and serum cortisol to every 1-2 weeks during this adjustment period.
-
Issue 2: Persistently Elevated Cortisol Levels Despite Dose Titration
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Possible Cause 1: Insufficient dosage of Osilodrostat.
-
Troubleshooting Steps:
-
Continue to titrate the Osilodrostat dose upwards according to the recommended schedule (by 1-2 mg twice daily every 2 weeks, or by 5 mg twice daily if the current dose is ≥10 mg twice daily and well-tolerated).[3]
-
Ensure adherence to the dosing schedule.
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Re-evaluate for any new concomitant medications that may be inducing Osilodrostat metabolism.
-
-
Possible Cause 2: Analytical interference in cortisol assays.
-
Troubleshooting Steps:
-
Osilodrostat can lead to an accumulation of cortisol precursors, such as 11-deoxycortisol, which may cross-react with some cortisol immunoassays, leading to falsely elevated cortisol readings.[4]
-
Utilize a more specific method for cortisol measurement, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to avoid cross-reactivity.
-
Issue 3: Discrepancy Between 24-hour UFC and Serum Cortisol Levels
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Possible Cause: Variability in sample collection or renal function.
-
Troubleshooting Steps:
-
Review the 24-hour urine collection procedure with the subject to ensure completeness and accuracy. Incomplete collection can lead to falsely low UFC values.[10]
-
In subjects with moderate to severe renal impairment, UFC excretion may be reduced, making it a less reliable marker. In such cases, place greater emphasis on serum/plasma cortisol measurements.[3]
-
Data Presentation
Table 1: Recommended Dosing and Titration of this compound
| Parameter | Recommendation | Citation |
| Starting Dose | 2 mg twice daily | [3] |
| Starting Dose (Moderate Hepatic Impairment) | 1 mg twice daily | [3] |
| Starting Dose (Severe Hepatic Impairment) | 1 mg once daily (evening) | [3] |
| Initial Titration Increment | 1-2 mg twice daily | [3] |
| Titration Frequency | No more than every 2 weeks | [3] |
| Further Titration Increment (if dose ≥10 mg BID) | 5 mg twice daily | [3] |
| Maximum Recommended Dose | 30 mg twice daily | [3] |
Table 2: Monitoring Parameters and Frequency
| Parameter | Frequency | Citation |
| 24-hour Urinary Free Cortisol (UFC) | Every 1-2 weeks during titration; every 1-2 months at maintenance dose. | [3] |
| Serum/Plasma Cortisol | As needed, especially if symptoms of hypocortisolism are present. | [5] |
| Potassium and Magnesium | Periodically during treatment. | [6] |
| Electrocardiogram (ECG) | Baseline, 1 week after initiation, and as clinically indicated. | [6] |
Table 3: Clinical Trial Data on Osilodrostat Efficacy
| Study | Key Finding | Citation |
| LINC 3 | At week 34, 86% of patients on Osilodrostat achieved normal cortisol levels compared to 29% on placebo. | [4] |
| Pooled Analysis (LINC 2, 3, & 4) | The most common dose for initial mean UFC control was 4 mg/day. | [7] |
Experimental Protocols
Protocol 1: 24-Hour Urinary Free Cortisol (UFC) Collection
Objective: To obtain an integrated measure of daily cortisol production.
Materials:
-
24-hour urine collection container
-
Cooler with ice packs or access to a refrigerator
Procedure: [11]
-
Begin the collection in the morning. Upon waking, empty the bladder completely into the toilet and record this as the start time.
-
For the next 24 hours, collect all urine in the provided container.
-
Keep the collection container in a cool place, such as a refrigerator or a cooler with ice, for the entire 24-hour period.
-
The next morning, at the same time the collection started on day 1, empty the bladder one last time and add this urine to the container. This is the end of the 24-hour collection.
-
Label the container with the subject's name, date, and start/end times, and transport it to the laboratory for analysis.
Protocol 2: ACTH (Cosyntropin) Stimulation Test for Adrenal Insufficiency
Objective: To assess the adrenal glands' response to ACTH and diagnose adrenal insufficiency.
Materials:
-
Cosyntropin (synthetic ACTH)
-
Intravenous (IV) or Intramuscular (IM) injection supplies
-
Blood collection tubes
-
Centrifuge
-
Equipment for serum cortisol analysis
Procedure: [3]
-
Obtain a baseline blood sample for serum cortisol measurement.
-
Administer 250 mcg of cosyntropin either IV or IM.
-
Collect subsequent blood samples at 30 and 60 minutes post-administration.
-
Centrifuge the blood samples to separate the serum.
-
Measure the cortisol concentration in the baseline and post-stimulation serum samples.
-
Interpretation: A normal response is typically a post-stimulation serum cortisol level greater than a predefined cutoff (e.g., 18-20 µg/dL), though this can vary by laboratory. A suboptimal response suggests adrenal insufficiency.
Protocol 3: Serum Cortisol and 11-Deoxycortisol Measurement by LC-MS/MS
Objective: To accurately quantify cortisol and its precursor, 11-deoxycortisol, in serum, avoiding cross-reactivity from other steroid metabolites.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
Calibrators and internal standards for cortisol and 11-deoxycortisol
-
Serum samples
Procedure (General Overview): [12]
-
Sample Preparation:
-
Add isotopically labeled internal standards to the serum samples.
-
Perform protein precipitation followed by LLE (e.g., with methyl tert-butyl ether) or SPE to extract the steroids.
-
Evaporate the solvent and reconstitute the extract in the mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample into the LC system.
-
Separate the steroids using a suitable column (e.g., C18) and mobile phase gradient.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC into the mass spectrometer.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify cortisol and 11-deoxycortisol based on their unique precursor-to-product ion transitions.
-
-
Quantification:
-
Generate a calibration curve using the calibrators.
-
Calculate the concentrations of cortisol and 11-deoxycortisol in the samples based on the peak area ratios relative to the internal standards.
-
Mandatory Visualizations
Caption: Osilodrostat's inhibition of CYP11B1 in the adrenal cortex.
Caption: Workflow for Osilodrostat dose titration and monitoring.
Caption: Logical flow of the "Block-and-Replace" therapeutic strategy.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. academic.oup.com [academic.oup.com]
- 3. testing.com [testing.com]
- 4. Osilodrostat Treatment of Cushing Syndrome in Real-World Clinical Practice: Findings From the ILLUSTRATE study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized Trial of Osilodrostat for the Treatment of Cushing Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mombaby.org [mombaby.org]
- 7. researchgate.net [researchgate.net]
- 8. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safety assessment of Osilodrostat: The adverse event analysis based on FAERS database by means of disproportionality analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uclahealth.org [uclahealth.org]
- 12. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Osilodrostat Phosphate in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the off-target effects of Osilodrostat Phosphate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
A1: this compound is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol biosynthesis in the adrenal gland.[1][2][3] By inhibiting CYP11B1, osilodrostat effectively reduces cortisol production.[1]
Q2: What are the primary known off-target effects of this compound?
A2: The most significant off-target effect is the inhibition of aldosterone synthase (CYP11B2), which is involved in aldosterone production.[1][4] Osilodrostat also inhibits other cytochrome P450 enzymes to varying degrees, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4/5.[5]
Q3: What are the observable consequences of Osilodrostat's off-target effects in experimental models?
A3: Inhibition of CYP11B2 can lead to a decrease in aldosterone levels. The blockade of cortisol synthesis can also cause an accumulation of precursor steroids, such as 11-deoxycorticosterone and androgens.[3][5] This can result in downstream effects like hypokalemia, edema, hypertension, hirsutism, and acne.[6][7][8]
Q4: How can I differentiate between on-target and off-target effects in my cell-based assays?
A4: To distinguish between on-target (cortisol reduction) and off-target effects, consider using cell lines with genetic knockouts of specific CYP enzymes. Additionally, co-administration of antagonists for receptors that are activated by accumulating precursors (e.g., mineralocorticoid receptor antagonists like spironolactone) can help isolate the effects.[9] A comprehensive analysis of the steroid hormone profile using LC-MS/MS is crucial to identify the accumulation of specific precursors, which points towards off-target enzyme inhibition.[2][10][11]
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected changes in cell morphology or viability unrelated to cortisol levels. | Inhibition of other CYP450 enzymes (e.g., CYP3A4) essential for cell health, or accumulation of a toxic precursor steroid. | 1. Perform a dose-response curve to determine if the effect is dose-dependent. 2. Analyze the steroid profile via LC-MS/MS to identify accumulating precursors. 3. Use a panel of cell lines with varying CYP450 expression to see if the effect is enzyme-specific. 4. Consider co-treatment with a pan-caspase inhibitor to assess for apoptosis. |
| Changes in electrolyte balance (e.g., potassium levels) in in vivo or in vitro models. | Inhibition of aldosterone synthase (CYP11B2) leading to reduced aldosterone and accumulation of 11-deoxycorticosterone, which has mineralocorticoid activity. | 1. Measure aldosterone and 11-deoxycorticosterone levels in your experimental system. 2. Co-administer a mineralocorticoid receptor antagonist (e.g., spironolactone, eplerenone) to see if the effect is mitigated.[9] 3. Monitor electrolyte concentrations closely in in vivo studies. |
| Androgen-related phenotypic changes (e.g., increased expression of androgen-responsive genes). | Shunting of the steroidogenesis pathway towards androgen production due to the block at CYP11B1. | 1. Quantify androgen levels (e.g., testosterone, DHEA, androstenedione) in your samples.[6] 2. Use an androgen receptor antagonist (e.g., bicalutamide) to confirm the involvement of the androgen receptor. 3. In female animal models, monitor for physical signs of hyperandrogenism. |
| Observed effects do not correlate with the degree of cortisol inhibition. | The observed phenotype may be a result of an off-target effect independent of CYP11B1 inhibition. | 1. Perform a comprehensive screen of Osilodrostat's activity against a panel of kinases and other enzymes to identify potential unintended targets.[12] 2. Utilize computational models to predict potential off-target binding.[13] 3. Compare the phenotypic effects of Osilodrostat with other CYP11B1 inhibitors that have different chemical scaffolds. |
Quantitative Data
Table 1: IC50 Values of Osilodrostat for On-Target and Off-Target CYP Enzymes
| Enzyme | Common Function | Osilodrostat IC50 (nM) | Reference |
| CYP11B1 (11β-hydroxylase) | Cortisol Synthesis (On-Target) | 0.035 µM (35 nM) | [4] |
| CYP11B2 (Aldosterone synthase) | Aldosterone Synthesis (Off-Target) | 0.7 nM | [4] |
| CYP11A1 | Cholesterol side-chain cleavage | Partial inhibition at 1000 nM | [14] |
| CYP17A1 | 17α-hydroxylase/17,20-lyase | Negligible inhibition up to 1000 nM | [14] |
| CYP21A2 | 21-hydroxylase | Negligible inhibition up to 1000 nM | [14] |
| CYP1A2 | Drug Metabolism | Moderate Inhibitor | |
| CYP2C19 | Drug Metabolism | Moderate Inhibitor | |
| CYP2D6 | Drug Metabolism | Weak Inhibitor | |
| CYP3A4/5 | Drug Metabolism | Weak Inhibitor |
Experimental Protocols
Steroid Hormone Profiling by LC-MS/MS
This protocol allows for the quantification of multiple steroid hormones to assess the impact of Osilodrostat on the steroidogenesis pathway.
a. Sample Preparation:
-
Collect cell culture supernatant or animal plasma/serum.
-
Add an internal standard mix containing deuterated versions of the steroids of interest.
-
Perform protein precipitation using a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Perform liquid-liquid extraction of the supernatant using a solvent such as methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[10][15]
b. LC-MS/MS Analysis:
-
Use a reverse-phase C18 or similar column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with formic acid and methanol or acetonitrile.
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize MRM transitions for each steroid and internal standard.
-
Quantify the steroids by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.[16][17]
In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol is used to determine the concentration of Osilodrostat that inhibits 50% of the activity of a specific CYP enzyme.
a. Materials:
-
Human liver microsomes or recombinant human CYP enzymes.[18]
-
A specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).[7]
-
NADPH regenerating system.
-
Osilodrostat at various concentrations.
-
A known inhibitor for the specific CYP isoform as a positive control.
b. Procedure:
-
Pre-incubate the microsomes or recombinant enzymes with Osilodrostat at various concentrations in a buffer.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
-
Calculate the percent inhibition at each Osilodrostat concentration relative to a vehicle control.
-
Plot the percent inhibition against the log of the Osilodrostat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3][18][19]
Visualizations
Caption: Osilodrostat's impact on the steroidogenesis pathway.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Blood steroid hormone profile and clinical outcomes following switching from metyrapone to osilodrostat in patients with Cushing disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 4. criver.com [criver.com]
- 5. academic.oup.com [academic.oup.com]
- 6. PMON163 Effect of Osilodrostat on Androgens and Adrenal Hormones in Patients With Cushing's Disease: Long-Term Findings From the Phase III, Prospective LINC 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Osilodrostat: A Review of Recent Clinical Studies and Practical Recommendations for its Use in the Treatment of Cushing Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Combined In Vitro/In Silico Approach to Identifying Off-Target Receptor Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6372 Changes in Blood Steroid Hormone Profile after Switching from Metyrapone to Osilodrostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. evotec.com [evotec.com]
- 19. lnhlifesciences.org [lnhlifesciences.org]
addressing Osilodrostat Phosphate resistance in cell culture models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Osilodrostat Phosphate in cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell culture?
A1: Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[1][2][3] By inhibiting CYP11B1, Osilodrostat blocks the conversion of 11-deoxycortisol to cortisol.[2][3] It also inhibits aldosterone synthase (CYP11B2), which is involved in aldosterone production.[2][4] This leads to a decrease in cortisol and aldosterone secretion and an accumulation of their precursors.[1]
Q2: Which cell lines are appropriate for studying the effects of this compound?
A2: The human adrenocortical carcinoma cell line NCI-H295 and its substrains (e.g., H295R) are the most widely used models for studying adrenal steroidogenesis and the effects of its inhibitors.[5][6][7][8] These cells express the key enzymes necessary for cortisol and aldosterone synthesis, including CYP11B1.[5][9] Other adrenocortical carcinoma cell lines such as MUC-1 and SW-13 can also be considered, although their steroidogenic profiles may differ.[1][5][7]
Q3: What are the expected effects of this compound on the steroid profile of NCI-H295R cells?
A3: Treatment of NCI-H295R cells with Osilodrostat is expected to cause a dose-dependent decrease in the secretion of cortisol and corticosterone.[3] Concurrently, you should observe an accumulation of the upstream precursors, 11-deoxycortisol and 11-deoxycorticosterone.[3]
Troubleshooting Guide: Addressing this compound Resistance
Problem: My cell culture model is showing reduced sensitivity or resistance to this compound.
This guide provides a systematic approach to troubleshooting potential Osilodrostat resistance in your cell culture experiments.
Step 1: Verify Experimental Setup and Drug Potency
Question: How can I be sure that my experimental setup is correct and the drug is active?
Answer:
-
Cell Line Authentication: Confirm the identity of your cell line (e.g., NCI-H295R) through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Contamination: Regularly test your cultures for mycoplasma contamination, as this can alter cellular responses to drugs.
-
Drug Integrity: Ensure that your this compound stock solution is correctly prepared, stored, and has not expired. Prepare fresh dilutions for each experiment.
-
Positive Control: Include a positive control (e.g., a cell line known to be sensitive to Osilodrostat) in your experiments to verify drug activity.
-
Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line and compare it to published values. In HAC15 cells, an IC50 for cortisol production inhibition by osilodrostat was reported to be 0.035 µM.[10]
Step 2: Investigate Potential Mechanisms of Resistance
If you have confirmed your experimental setup is sound, the following are potential mechanisms of resistance to investigate.
Hypothesized Mechanism 1: Alterations in the Drug Target (CYP11B1)
Question: Could mutations in the CYP11B1 gene be causing resistance?
Answer: While not yet documented for Osilodrostat, mutations in drug targets are a common mechanism of acquired drug resistance.
-
Hypothesis: A mutation in the CYP11B1 gene could alter the binding site of Osilodrostat, reducing its inhibitory effect.
-
Troubleshooting/Investigation:
-
Sequence the CYP11B1 gene in your resistant cell line and compare it to the sequence in the parental, sensitive cell line.
-
Analyze for mutations in the coding region that could affect protein structure and drug binding.
-
Hypothesized Mechanism 2: Upregulation of Bypass Pathways
Question: Could the cells be compensating for CYP11B1 inhibition?
Answer: Cells can adapt to targeted therapies by upregulating alternative signaling pathways to maintain their function.
-
Hypothesis: Resistant cells may upregulate other steroidogenic enzymes or pathways to compensate for the blockade of cortisol synthesis. For instance, polymorphisms in the CYP17A1 gene have been associated with varied responses to other steroidogenesis inhibitors.[11]
-
Troubleshooting/Investigation:
-
Perform transcriptomic analysis (RNA-seq) to compare gene expression profiles between sensitive and resistant cells. Look for upregulation of genes involved in steroidogenesis.
-
Conduct proteomic analysis to confirm changes in protein expression levels of steroidogenic enzymes.
-
Analyze the complete steroid profile of resistant cells using liquid chromatography-mass spectrometry (LC-MS/MS) to identify any unexpected steroid products.
-
Hypothesized Mechanism 3: Increased Drug Efflux
Question: Are the cells actively removing Osilodrostat?
Answer: Overexpression of ATP-binding cassette (ABC) transporters is a classic mechanism of multidrug resistance.
-
Hypothesis: Resistant cells may overexpress drug efflux pumps (e.g., P-glycoprotein/MDR1) that actively transport Osilodrostat out of the cell, reducing its intracellular concentration.
-
Troubleshooting/Investigation:
-
Measure the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in sensitive and resistant cells using qPCR or western blotting.
-
Test for functional efflux pump activity using fluorescent substrates of these transporters (e.g., rhodamine 123 for P-gp).
-
Co-treat resistant cells with Osilodrostat and a known inhibitor of the overexpressed efflux pump to see if sensitivity can be restored.
-
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound on the viability of adherent adrenocortical carcinoma cells (e.g., NCI-H295R).
Materials:
-
NCI-H295R cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with serum and insulin-transferrin-selenium)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count NCI-H295R cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2-fold serial dilution of this compound in complete growth medium. A suggested starting concentration range is 0.001 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot the percentage of cell viability against the logarithm of the Osilodrostat concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Analysis of Steroid Hormones by LC-MS/MS
This protocol provides a general workflow for analyzing changes in steroid hormone production in response to Osilodrostat treatment.
Procedure:
-
Cell Culture and Treatment:
-
Plate NCI-H295R cells in 6-well or 12-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
-
-
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction to isolate the steroids from the culture medium.
-
Reconstitute the extracted steroids in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated liquid chromatography-tandem mass spectrometry method to separate and quantify the steroids of interest (e.g., cortisol, 11-deoxycortisol, aldosterone, corticosterone, and androstenedione).
-
-
Data Analysis:
-
Calculate the concentration of each steroid in the samples.
-
Normalize the steroid concentrations to the total protein content or cell number in each well.
-
Compare the steroid profiles of Osilodrostat-treated cells to the vehicle-treated controls.
-
Data Presentation
Table 1: Example IC50 Values of Steroidogenesis Inhibitors in Adrenocortical Cell Lines
| Compound | Cell Line | Assay Endpoint | IC50 (µM) | Reference |
| Osilodrostat | HAC15 | Cortisol Production | 0.035 | [10] |
| Metyrapone | HAC15 | Cortisol Production | 0.068 | [10] |
| Ketoconazole | HAC15 | Cortisol Production | 0.621 | [10] |
| EF24 | SW13 | Cell Viability | 6.5 ± 2.4 | [12] |
| EF24 | H295R | Cell Viability | 4.9 ± 2.8 | [12] |
Visualizations
Caption: Osilodrostat inhibits CYP11B1 and CYP11B2 in the steroidogenesis pathway.
Caption: A workflow for troubleshooting Osilodrostat resistance in cell culture.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Investigation of Steroidogenic Signaling in Classical and New Experimental Cell Models of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Human Adrenocortical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Human adrenocortical carcinoma cell line (NCI-H295R): An in vitro screening model for the assessment of endocrine disruptors' actions on steroidogenesis with an emphasis on cell ultrastructural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ec.bioscientifica.com [ec.bioscientifica.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Osilodrostat Phosphate and In Vivo Electrolyte Balance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Osilodrostat Phosphate on electrolyte balance in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects electrolyte balance?
A1: Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1][2][3] By blocking this enzyme, Osilodrostat leads to an accumulation of upstream steroid precursors, notably 11-deoxycorticosterone (DOC).[1] DOC possesses mineralocorticoid activity and can activate the mineralocorticoid receptor, leading to sodium retention, potassium excretion, and consequently, hypokalemia, edema, and hypertension.[1][4][5]
Q2: How common is hypokalemia in patients treated with Osilodrostat?
A2: Hypokalemia is a common adverse event associated with Osilodrostat treatment. Clinical studies have reported hypokalemia in approximately 13% to 17% of patients with Cushing's disease undergoing treatment.[4][6] Most of these cases are mild and manageable.[7]
Q3: What are the typical signs and symptoms of electrolyte imbalance to monitor for during Osilodrostat treatment?
A3: Researchers and clinicians should monitor for signs and symptoms of both hypokalemia and adrenal insufficiency. Symptoms of hypokalemia may include muscle weakness or cramps, fatigue, irregular heartbeat, and increased thirst.[4] Symptoms of adrenal insufficiency, which can also affect electrolytes, include nausea, vomiting, unusual tiredness or weakness, stomach pain, loss of appetite, and dizziness.[4]
Q4: Are there any recommendations for baseline and ongoing monitoring of electrolytes?
A4: Yes, it is recommended to assess electrolyte levels, particularly potassium and magnesium, before initiating Osilodrostat therapy.[1][5] Any pre-existing hypokalemia or hypomagnesemia should be corrected prior to starting treatment.[5] Periodic monitoring of electrolytes should continue throughout the treatment course, especially during the dose-titration phase.[8] An electrocardiogram (ECG) is also recommended at baseline and during treatment to monitor for any QT prolongation, which can be exacerbated by electrolyte abnormalities.[9][10]
Q5: Can Osilodrostat affect other electrolytes besides potassium?
A5: While hypokalemia is the most frequently reported electrolyte abnormality, the mineralocorticoid excess effect can also lead to sodium retention and subsequent fluid retention (edema) and hypertension.[4][5] In a phase II study, mean sodium levels did not show clinically meaningful changes from baseline to week 22.[7] However, individual patient responses can vary.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Mild Hypokalemia (e.g., 3.0-3.4 mmol/L) | Accumulation of mineralocorticoid precursors (e.g., 11-deoxycorticosterone) due to 11β-hydroxylase inhibition.[1][7] | - Consider potassium supplementation.[4] - Continue to monitor potassium levels closely. |
| Persistent or Worsening Hypokalemia | Insufficient potassium supplementation or significant mineralocorticoid excess. | - Increase the dose of potassium supplementation. - Consider adding a mineralocorticoid receptor antagonist such as spironolactone or eplerenone.[8] - Evaluate the patient's diet for adequate potassium intake. |
| Hypertension and/or Edema | Sodium and water retention secondary to mineralocorticoid excess.[4][5] | - Monitor blood pressure and for signs of fluid overload. - Consider the addition of a mineralocorticoid receptor antagonist.[8] - A diuretic may be considered, with careful monitoring of potassium levels. |
| Symptoms of Adrenal Insufficiency (e.g., nausea, vomiting, dizziness) | Excessive cortisol suppression.[11][12] This can sometimes be associated with electrolyte changes. | - Immediately assess cortisol levels. - The dose of Osilodrostat may need to be reduced or temporarily discontinued.[4] - Low-dose, short-term glucocorticoid replacement therapy may be necessary.[4] |
| QT Prolongation on ECG | Can be a direct effect of the drug or exacerbated by electrolyte imbalances like hypokalemia and hypomagnesemia.[9][10] | - Correct any existing hypokalemia and/or hypomagnesemia.[5] - Re-evaluate the necessity of concomitant medications known to prolong the QT interval. - Consider more frequent ECG monitoring.[5] |
Quantitative Data from Clinical Studies
Table 1: Incidence of Hypokalemia in Clinical Trials of Osilodrostat for Cushing's Disease
| Study | Number of Patients | Incidence of Hypokalemia | Severity | Management |
| LINC 3[6] | 137 | 13% (18 patients) | Grades 3 to 4 in 7 patients | Not specified in detail, but generally managed with standard care. |
| Phase II Study[7] | 19 | 47% (9 patients developed mild hypokalemia) | Mild (range 3.0–3.4 mmol/L) | Two patients received potassium supplementation; others resolved without intervention. |
| Pooled Data[4] | Not specified | 17% | Not specified | All cases responded to potassium supplementation and/or mineralocorticoid antagonist therapy. |
Table 2: Mean Electrolyte Changes in a Phase II Study of Osilodrostat (22 weeks)
| Electrolyte | Baseline (Mean ± SD) | Week 22 (Mean ± SD) | Clinically Meaningful Change |
| Sodium (mmol/L) | 140.6 ± 2.7 | 141.0 ± 2.1 | No |
| Potassium (mmol/L) | 4.1 ± 0.4 | 3.8 ± 0.4 | No (mean remained in normal range) |
Data from Fleseriu et al. (2016)[7]
Experimental Protocols
The following provides a generalized methodology based on the LINC clinical trial program for Osilodrostat in patients with Cushing's disease.
Objective: To evaluate the efficacy and safety of Osilodrostat in normalizing urinary free cortisol (UFC) levels and managing the clinical signs of Cushing's disease.
Study Design: Phase II and III, multicenter, open-label or with a randomized, double-blind, placebo-controlled period.[13][14]
Patient Population: Adult patients with a confirmed diagnosis of Cushing's disease, often with persistent or recurrent disease after pituitary surgery.[13]
Intervention:
-
Starting Dose: Osilodrostat is typically initiated at a dose of 2 mg twice daily.[12]
-
Dose Titration: The dose is gradually increased (e.g., every 2 weeks) based on efficacy (UFC levels) and tolerability, with a focus on avoiding hypocortisolism.[11][14]
-
Monitoring:
-
Efficacy: 24-hour UFC is the primary efficacy endpoint.[13][15] Late-night salivary cortisol and serum cortisol may also be measured.[6]
-
Safety: Adverse events are monitored throughout the study. Specific monitoring includes:
-
Electrolytes: Serum potassium and sodium are measured at baseline and periodically throughout the trial.[7]
-
Cardiovascular: Blood pressure and ECGs are monitored, particularly for QT interval prolongation.[9]
-
Hormones: Levels of ACTH, cortisol precursors (like 11-deoxycortisol), and androgens are assessed.[6]
-
-
Data Analysis: The primary endpoint is typically the proportion of patients achieving normal UFC levels at a specific time point (e.g., week 12 or 24).[13][15] Safety data, including the incidence of adverse events like hypokalemia, are summarized descriptively.
Visualizations
Caption: Mechanism of Osilodrostat-induced hypokalemia.
Caption: Generalized clinical trial workflow for Osilodrostat.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Treatment of Cushing’s syndrome with osilodrostat: practical applications of recent studies with case examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osilodrostat, a potent oral 11β-hydroxylase inhibitor: 22-week, prospective, Phase II study in Cushing’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of Osilodrostat Therapy in Patients With Cushing's Syndrome: A Modified Delphi Consensus Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osilodrostat: A Review of Recent Clinical Studies and Practical Recommendations for its Use in the Treatment of Cushing Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Osilodrostat‐induced adrenal insufficiency in a patient with Cushing's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized Trial of Osilodrostat for the Treatment of Cushing Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Osilodrostat and Metyrapone in Cortisol Production Inhibition
For Immediate Release
In the landscape of therapeutic agents targeting hypercortisolism, osilodrostat and metyrapone have emerged as critical inhibitors of cortisol synthesis. Both drugs are pivotal in the management of Cushing's syndrome, a condition characterized by prolonged exposure to high levels of cortisol. This guide provides a detailed, data-driven comparison of osilodrostat phosphate and metyrapone for researchers, scientists, and drug development professionals, focusing on their mechanisms, in vitro and clinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the Final Steps of Cortisol Synthesis
Both osilodrostat and metyrapone function by inhibiting key enzymes in the adrenal steroidogenesis pathway. Their primary target is 11β-hydroxylase (CYP11B1), the enzyme that catalyzes the final and rate-limiting step in cortisol biosynthesis: the conversion of 11-deoxycortisol to cortisol.[1][2]
Osilodrostat is a potent inhibitor of both 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[3] This dual inhibition leads to a reduction in both cortisol and aldosterone levels. Some studies suggest that osilodrostat may also have a less pronounced inhibitory effect on other steroidogenic enzymes, such as CYP21A2 (21-hydroxylase) and CYP17A1 (17α-hydroxylase/17,20-lyase), which could explain the lower accumulation of androgen precursors compared to metyrapone.[4]
Metyrapone is considered a more selective inhibitor of CYP11B1.[5] Its inhibition of cortisol synthesis leads to an accumulation of the precursor 11-deoxycortisol.[2] This accumulation can be shunted towards the androgen synthesis pathway, often resulting in more pronounced androgenic side effects, such as hirsutism.[6]
Below is a diagram illustrating the adrenal steroidogenesis pathway and the points of inhibition for both drugs.
In Vitro Efficacy: A Quantitative Comparison
The potency of osilodrostat and metyrapone has been quantified in vitro using various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy. Data consistently shows that osilodrostat is a more potent inhibitor of cortisol production than metyrapone in human adrenocortical cell lines.
| Drug | Target Enzyme | IC50 (nM) | Cell Line / System | Reference |
| Osilodrostat | CYP11B1 | 2.5 - 9.5 | V79 cells, In vitro data | [3][7] |
| CYP11B2 | 0.28 - 0.7 | V79 cells, In vitro data | [3][7] | |
| Cortisol Production | 35 | HAC15 cells | [5][8] | |
| Cortisol Production | 8.4 | NCI-H295R cells | [7] | |
| Aldosterone Production | 3.2 | NCI-H295R cells | [7] | |
| Metyrapone | CYP11B1 | 7830 | In vitro data | [9] |
| Cortisol Production | 68 | HAC15 cells | [5][8] |
Note: IC50 values can vary based on the experimental system (e.g., isolated enzymes vs. whole cells) and conditions.
Clinical Efficacy and Onset of Action
Clinical data reflects the in vitro findings, with studies suggesting that osilodrostat may offer a more rapid and complete normalization of cortisol levels compared to metyrapone.
| Parameter | Osilodrostat | Metyrapone | Reference |
| UFC Normalization | 77-86% of patients | 47-70% of patients | [1] |
| Odds of Complete Response (vs. Metyrapone) | 2.75x higher at Week 12, 10.5x higher at Week 36 | - | [8][10] |
| Speed of Action | Rapid reduction in UFC, less pronounced decrease at 2 weeks (-68.4%) | Rapid reduction, but less pronounced than osilodrostat at 2 weeks (-21.3%) | [9] |
A retrospective cohort study directly comparing the two drugs found that osilodrostat appeared to reduce cortisol levels and control blood pressure more rapidly than metyrapone in the short-term treatment of Cushing's syndrome.[9][11] However, at 12 weeks, the reduction in urinary free cortisol (UFC) from baseline was more pronounced in the metyrapone group in that particular study.[9][12]
Side Effect Profiles
The differing selectivity of the two drugs contributes to their distinct side effect profiles.
-
Osilodrostat: Common side effects include hypocortisolism (adrenal insufficiency), nausea, headache, and fatigue.[1] Due to its inhibition of aldosterone synthase, it can also lead to an accumulation of precursors with mineralocorticoid activity, potentially causing hypokalemia and hypertension.[1] QTc prolongation has also been noted as an adverse effect.[9]
-
Metyrapone: The more selective inhibition of CYP11B1 leads to a significant accumulation of 11-deoxycortisol, which is then shunted to the androgen pathway. This results in a higher incidence of hyperandrogenism, particularly hirsutism in female patients.[1][6] Other side effects include dizziness, fatigue, and hypokalemia.[1]
Experimental Protocols
In Vitro Enzyme Inhibition Assay
A common method for evaluating the in vitro efficacy of steroidogenesis inhibitors involves using the human adrenocortical carcinoma cell line NCI-H295R, which expresses the key enzymes of the steroidogenesis pathway.[13]
Methodology:
-
Cell Culture: NCI-H295R cells are seeded in multi-well plates and allowed to adhere.[11]
-
Incubation: The cells are then treated with a range of concentrations of the inhibitor (e.g., osilodrostat or metyrapone) for a specified period, typically 24 to 72 hours.[11]
-
Supernatant Collection: After incubation, the cell culture medium (supernatant) is collected.
-
Steroid Quantification: The concentrations of cortisol, aldosterone, and other relevant steroids in the supernatant are measured using a highly specific and sensitive method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]
-
IC50 Determination: The results are used to generate dose-response curves, from which the IC50 value for each compound is determined.
Clinical Measurement of Urinary Free Cortisol (UFC)
The gold standard for assessing cortisol levels in a clinical setting is the measurement of free cortisol in a 24-hour urine collection, which reflects the biologically active portion of circulating cortisol.[14]
Methodology:
-
Sample Collection: A 24-hour urine sample is collected from the patient.
-
Sample Preparation: An aliquot of the urine is taken. A known amount of a stable isotope-labeled internal standard (e.g., cortisol-d4) is added to the sample. The sample then undergoes an extraction process, often a liquid-liquid extraction or solid-phase extraction (SPE), to separate the steroids from interfering substances.[10][15]
-
LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography system, which separates the different steroids. The separated compounds then enter a tandem mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio, allowing for precise and accurate quantification of cortisol.[10][14]
Conclusion
Both osilodrostat and metyrapone are effective inhibitors of cortisol synthesis, primarily targeting the CYP11B1 enzyme. In vitro data demonstrates that osilodrostat is a more potent inhibitor of cortisol production and also potently inhibits aldosterone synthase.[7][8] This translates to clinical findings where osilodrostat may offer a faster onset of action and higher rates of cortisol normalization.[1][9] However, their differing selectivity results in distinct side effect profiles, with metyrapone being associated with more significant androgenic effects and osilodrostat carrying a risk of QTc prolongation and effects related to mineralocorticoid precursor accumulation.[1][9] The choice between these agents in a clinical or research setting will depend on the specific therapeutic goal, patient characteristics, and tolerance of potential side effects.
References
- 1. Measurement of Urinary Free Cortisol and Cortisone by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Mechanism of action of steroidogenesis inhibitors – My Endo Consult [myendoconsult.com]
- 3. Clinical Utility of Osilodrostat in Cushing’s Disease: Review of Currently Available Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in the spectrum of steroidogenic enzyme inhibition between Osilodrostat and Metyrapone in ACTH-dependent Cushing syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. apexbt.com [apexbt.com]
- 10. Measurement of Urinary Free Cortisol and Cortisone by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. sensusimpact.com [sensusimpact.com]
- 13. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromsystems.com [chromsystems.com]
Osilodrostat Phosphate: A Comparative Analysis of CYP11B1 and CYP11B2 Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Specificity of Osilodrostat Phosphate
Osilodrostat (LCI699), in its phosphate form, is a potent inhibitor of steroidogenesis, approved for the treatment of Cushing's disease.[1][2] Its mechanism of action centers on the inhibition of 11β-hydroxylase (CYP11B1), a critical enzyme in the final step of cortisol biosynthesis.[3][4][5] However, Osilodrostat also exhibits significant inhibitory activity against aldosterone synthase (CYP11B2), an enzyme with high structural homology to CYP11B1.[6][7] This guide provides a comprehensive comparison of this compound's specificity for CYP11B1 over CYP11B2, supported by experimental data and detailed methodologies.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of Osilodrostat against CYP11B1 and CYP11B2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. As evidenced by various in vitro studies, Osilodrostat is a potent inhibitor of both enzymes, with reported IC50 values in the low nanomolar range. While initially investigated as a treatment for hypertension due to its CYP11B2 inhibition, its potent effect on CYP11B1 led to its development for Cushing's disease.[1][6]
| Enzyme Target | Reported IC50 Values (nM) for Osilodrostat | Reference |
| CYP11B1 (11β-hydroxylase) | 2.5, 9.5 ± 0.5, 35 | [1] |
| CYP11B2 (Aldosterone Synthase) | 0.28 ± 0.06, 0.7 | [1] |
Note: IC50 values can vary between studies due to different experimental conditions, such as the cell line used, substrate concentration, and specific assay methodology.
Steroidogenesis Pathway and Osilodrostat's Points of Inhibition
The following diagram illustrates the adrenal steroidogenesis pathway, highlighting the roles of CYP11B1 and CYP11B2 and the primary points of inhibition by Osilodrostat.
Caption: Adrenal steroidogenesis pathway showing the inhibition of CYP11B1 and CYP11B2 by Osilodrostat.
Experimental Protocols for Determining Inhibitory Specificity
The specificity of Osilodrostat for CYP11B1 over CYP11B2 is determined through in vitro enzyme inhibition assays. These assays typically involve the use of cell lines engineered to express recombinant human CYP11B1 or CYP11B2.
Objective: To determine the IC50 value of Osilodrostat for CYP11B1 and CYP11B2.
Materials:
-
Cell Lines: Human embryonic kidney (HEK-293) cells, Chinese hamster lung (V79) cells, or human adrenocortical carcinoma (NCI-H295R) cells.[1]
-
Expression Vectors: Plasmids containing the full-length cDNA for human CYP11B1 and CYP11B2.
-
Substrates: 11-deoxycortisol for CYP11B1 activity and 11-deoxycorticosterone for CYP11B2 activity.[2]
-
Test Compound: this compound.
-
Detection System: Method to quantify the enzymatic product (cortisol or aldosterone), such as Homogeneous Time Resolved Fluorescence (HTRF) assays or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Methodology:
-
Cell Culture and Transfection:
-
Culture the chosen cell line in appropriate media.
-
Transfect the cells with the expression vectors for either CYP11B1 or CYP11B2 using a suitable transfection reagent.
-
Select and expand stable cell lines expressing the respective enzymes.
-
-
Enzyme Inhibition Assay:
-
Plate the stable cell lines in multi-well plates.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the various concentrations of Osilodrostat to the cells and pre-incubate for a defined period.
-
Initiate the enzymatic reaction by adding the specific substrate (11-deoxycortisol for CYP11B1-expressing cells or 11-deoxycorticosterone for CYP11B2-expressing cells).
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
Quantify the amount of product (cortisol or aldosterone) formed in each well using the chosen detection method.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of Osilodrostat compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Osilodrostat concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of an inhibitor in a cell-based enzyme assay.
Caption: General workflow for an in vitro enzyme inhibition assay to determine IC50 values.
References
- 1. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay in Summary_ki [w.bindingdb.org]
- 3. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant CYP11B genes encode enzymes that can catalyze conversion of 11-deoxycortisol to cortisol, 18-hydroxycortisol, and 18-oxocortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity of osilodrostat as an inhibitor of human steroidogenic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Osilodrostat Phosphate and Levoketoconazole for the Treatment of Endogenous Cushing's Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent cortisol synthesis inhibitors: Osilodrostat Phosphate (Isturisa®) and levoketoconazole (Recorlev®). Both drugs are approved for the treatment of endogenous hypercortisolemia in adult patients with Cushing's syndrome, offering therapeutic options for a challenging condition. This document summarizes their mechanisms of action, clinical efficacy, safety profiles, and the experimental designs of their pivotal clinical trials.
Mechanism of Action: Targeting Steroidogenesis
Both osilodrostat and levoketoconazole function by inhibiting key enzymes in the adrenal steroidogenesis pathway, ultimately leading to a reduction in cortisol production. However, their specific targets and potencies differ.
This compound is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis, converting 11-deoxycortisol to cortisol.[1][2][3][4] It also has an inhibitory effect on aldosterone synthase (CYP11B2).[1] This targeted inhibition leads to a rapid decrease in cortisol levels.
Levoketoconazole , the 2S,4R enantiomer of ketoconazole, exhibits a broader mechanism of action. It primarily inhibits several cytochrome P450 enzymes involved in steroidogenesis, including 11β-hydroxylase (CYP11B1), 17α-hydroxylase/17,20-lyase (CYP17A1), and the cholesterol side-chain cleavage enzyme (CYP11A1).[5][6][7][8][9] By targeting multiple steps in the pathway, levoketoconazole effectively reduces the synthesis of cortisol and, to some extent, androgens.[10] In vitro studies suggest that levoketoconazole is a more potent inhibitor of these key adrenal enzymes compared to its dextroisomer.[6]
Signaling Pathway Diagram
Caption: Inhibition sites of Osilodrostat and Levoketoconazole in the adrenal steroidogenesis pathway.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing osilodrostat and levoketoconazole are not available. Therefore, this comparison is based on data from their respective pivotal Phase III trials. The primary efficacy endpoint in these studies was the proportion of patients achieving normalization of mean 24-hour urinary free cortisol (mUFC).
| Feature | This compound (LINC 3 & LINC 4) | Levoketoconazole (SONICS & LOGICS) |
| Primary Endpoint | Proportion of patients with mUFC ≤ upper limit of normal (ULN) | Proportion of patients with mUFC normalization at end of maintenance without a dose increase |
| LINC 3 (Randomized Withdrawal) | At week 34 (end of randomized withdrawal), 86% of patients on osilodrostat maintained a complete response, compared to 29% on placebo.[11] | LOGICS (Randomized Withdrawal) |
| At week 48, 86% of patients who continued on osilodrostat maintained a complete response compared to 29% in the placebo group.[11] | During the randomized withdrawal phase, 95.5% of patients withdrawn to placebo lost mUFC response compared to 40.9% continuing levoketoconazole.[12][13] | |
| LINC 4 (Placebo-Controlled) | At week 12, 77% of patients on osilodrostat achieved mUFC ≤ ULN, compared to 8% on placebo.[14] At week 36, 81% of all patients achieved mUFC ≤ ULN.[14] | SONICS (Single-Arm) |
| At the end of the 6-month maintenance phase, 30% of patients met the primary endpoint of mUFC normalization without a dose increase.[10][15] | ||
| Of the 77 patients who entered the maintenance phase, 81% had mUFC normalization by the end of dose titration.[15] |
Safety and Tolerability Profile
Both medications have distinct safety profiles that require careful monitoring.
| Adverse Event Profile | This compound | Levoketoconazole |
| Common Adverse Events (>20%) | Adrenal insufficiency, fatigue, nausea, headache, and edema.[16] | Nausea, headache, peripheral edema, hypertension, and fatigue.[10][17] |
| Adverse Events of Special Interest | Hypocortisolism, QTc prolongation, and elevations in adrenal hormone precursors and androgens.[16][18] | Hepatotoxicity, QTc prolongation, and adrenal insufficiency.[19][20][21] |
| Boxed Warnings | None | Hepatotoxicity and QT Prolongation.[19] |
| Discontinuation due to Adverse Events | In the LINC 3 study, the information for discontinuation due to adverse events was not explicitly stated in the provided results. | In the SONICS study, 17% of patients discontinued due to an adverse reaction.[19] In the LOGICS study, 18% of patients discontinued due to a treatment-emergent adverse event.[19] |
Experimental Protocols: Pivotal Phase III Trials
This compound: LINC 3 & LINC 4 Studies
The clinical development program for osilodrostat included two key Phase III studies, LINC 3 and LINC 4.
LINC 3 Study Design: This was a prospective, multicenter study with a 24-week open-label, single-arm treatment period, followed by an 8-week double-blind, placebo-controlled, randomized withdrawal period.[2]
-
Phase 1 (Open-Label): 137 patients with persistent or recurrent Cushing's disease received osilodrostat to establish an individualized therapeutic dose.[2]
-
Phase 2 (Randomized Withdrawal): 72 patients who achieved a complete response were randomized to either continue osilodrostat or switch to a placebo for 8 weeks.[2]
LINC 4 Study Design: This Phase III, multicenter trial consisted of a 12-week, randomized, double-blind, placebo-controlled period followed by a 36-week open-label treatment period.[14]
-
Phase 1 (Double-Blind): 73 patients with Cushing's disease and a mean UFC excretion ≥1.3 times the ULN were randomized (2:1) to receive either osilodrostat or a placebo.[14]
-
Phase 2 (Open-Label): All patients received open-label osilodrostat for 36 weeks.[14]
Levoketoconazole: SONICS & LOGICS Studies
The efficacy and safety of levoketoconazole were evaluated in the SONICS and LOGICS studies.
SONICS Study Design: This was a Phase 3, multicenter, open-label, non-randomized, single-arm study.[15]
-
Phase 1 (Dose Titration): 94 adults with confirmed Cushing's syndrome and a mean 24-hour UFC of at least 1.5 times the ULN were enrolled.[15] The dose of oral levoketoconazole was initiated at 150 mg twice daily and titrated up in 150 mg increments to a maximum of 600 mg twice daily until mUFC normalization. This phase lasted 2-21 weeks.[15]
-
Phase 2 (Maintenance): Patients were treated for 6 months at the fixed therapeutic dose established in the titration phase.[15]
LOGICS Study Design: This was a Phase 3, double-blind, placebo-controlled, randomized-withdrawal study.[12][20]
-
Phase 1 (Open-Label Titration-Maintenance): An open-label titration-maintenance phase of 14-19 weeks was conducted to establish a stable therapeutic dose.[12]
-
Phase 2 (Randomized Withdrawal): This was followed by an approximately 8-week double-blind, randomized-withdrawal phase.[12]
-
Phase 3 (Restoration): A subsequent restoration phase of about 8 weeks followed.[12]
Experimental Workflow Diagram
Caption: High-level workflow of the pivotal Phase III clinical trials for Osilodrostat and Levoketoconazole.
Conclusion
This compound and levoketoconazole are both effective oral therapies for the management of endogenous Cushing's syndrome, a condition with significant morbidity and mortality. Osilodrostat offers a highly targeted approach by potently inhibiting the final step of cortisol synthesis, while levoketoconazole provides a broader inhibition of the steroidogenesis pathway.
The choice between these agents will depend on a comprehensive evaluation of the patient's clinical profile, including the severity of hypercortisolemia, comorbidities, and potential for drug-drug interactions. The distinct safety profiles of each drug, particularly the risk of hepatotoxicity with levoketoconazole and the potential for accumulation of cortisol precursors with osilodrostat, necessitate careful patient monitoring and individualized treatment strategies. The data from their respective Phase III trials demonstrate the efficacy of both drugs in normalizing cortisol levels and improving clinical signs of Cushing's syndrome.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Osilodrostat for Cushing syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Levoketoconazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Levoketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Levoketoconazole? [synapse.patsnap.com]
- 8. What is Levoketoconazole used for? [synapse.patsnap.com]
- 9. Levoketoconazole dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. tandfonline.com [tandfonline.com]
- 11. neptcc-bulletin.com [neptcc-bulletin.com]
- 12. Levoketoconazole in the treatment of patients with endogenous Cushing's syndrome: a double-blind, placebo-controlled, randomized withdrawal study (LOGICS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the approved indications for Levoketoconazole? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of levoketoconazole in the treatment of endogenous Cushing's syndrome (SONICS): a phase 3, multicentre, open-label, single-arm trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patient Profiles [isturisa.com]
- 17. Efficacy and Safety of Levoketoconazole in Managing Cushing’s Syndrome: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Osilodrostat | C13H10FN3 | CID 44139752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. recorlev.com [recorlev.com]
- 20. researchgate.net [researchgate.net]
- 21. recorlev.com [recorlev.com]
Osilodrostat Phosphate: A Comparative Guide to its Cross-Reactivity with Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of osilodrostat phosphate with various human cytochrome P450 (CYP) enzymes. Osilodrostat is a potent inhibitor of CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands, and is approved for the treatment of Cushing's disease.[1] Understanding its interaction with other CYP enzymes, both those involved in steroidogenesis and those responsible for drug metabolism, is crucial for assessing its selectivity, predicting potential drug-drug interactions, and ensuring its safe and effective use in clinical practice.
Quantitative Comparison of Osilodrostat's Inhibitory Potency against Cytochrome P450 Enzymes
The following table summarizes the in vitro and in vivo data on the inhibitory effects of osilodrostat on key steroidogenic and drug-metabolizing CYP enzymes. This allows for a direct comparison of its potency and selectivity.
| Enzyme Family | Specific Enzyme | Parameter | Value | Study Type | Reference |
| Steroidogenic CYPs | CYP11B1 (11β-hydroxylase) | IC50 | 2.5 nM - 9.5 nM | In vitro | [2] |
| Kd | ~1 nM or less | In vitro | [2] | ||
| CYP11B2 (Aldosterone Synthase) | IC50 | 0.28 nM - 0.7 nM | In vitro | [2] | |
| Kd | ~1 nM or less | In vitro | [2] | ||
| CYP11A1 (Cholesterol Side-Chain Cleavage) | % Inhibition | <25% at 1000 nM | In vitro | [2] | |
| Kd | 18.8 µM | In vitro | [2] | ||
| CYP17A1 (17α-hydroxylase/17,20-lyase) | % Inhibition | Negligible (<1%) at 1000 nM | In vitro | [2] | |
| CYP21A2 (21-hydroxylase) | % Inhibition | Negligible (<1%) at 1000 nM | In vitro | [2] | |
| Drug-Metabolizing CYPs | CYP1A2 | IC50 | 2.3 µM | In vitro | |
| AUC Ratio (Geometric Mean) | 2.33 (90% CI: 2.10–2.59) | In vivo | [3][4] | ||
| Cmax Ratio (Geometric Mean) | 1.07 (90% CI: 0.988–1.15) | In vivo | [3][4] | ||
| CYP2C19 | IC50 | 11 µM | In vitro | ||
| AUC Ratio (Geometric Mean) | 1.91 (90% CI: 1.74–2.11) | In vivo | [3][4] | ||
| Cmax Ratio (Geometric Mean) | 1.61 (90% CI: 1.40–1.84) | In vivo | [3][4] | ||
| CYP2D6 | IC50 | 36 µM | In vitro | ||
| AUC Ratio (Geometric Mean) | 1.48 (90% CI: 1.34–1.63) | In vivo | [3][4] | ||
| Cmax Ratio (Geometric Mean) | 1.35 (90% CI: 1.21–1.50) | In vivo | [3][4] | ||
| CYP3A4/5 | IC50 | 23 µM | In vitro | ||
| AUC Ratio (Geometric Mean) | 1.50 (90% CI: 1.41–1.60) | In vivo | [3][4] | ||
| Cmax Ratio (Geometric Mean) | 1.47 (90% CI: 1.32–1.62) | In vivo | [3][4] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. AUC: Area under the plasma concentration-time curve. Cmax: Maximum plasma concentration. CI: Confidence Interval.
Adrenal Steroidogenesis Pathway and Osilodrostat's Points of Inhibition
Osilodrostat's primary mechanism of action is the potent and selective inhibition of CYP11B1, the final enzyme in the cortisol biosynthesis pathway. It also exhibits significant inhibition of CYP11B2, the enzyme responsible for aldosterone synthesis. The following diagram illustrates the adrenal steroidogenesis pathway and highlights the key enzymes inhibited by osilodrostat.
Caption: Adrenal steroidogenesis pathway highlighting the primary inhibitory targets of osilodrostat.
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of osilodrostat for various CYP enzymes.
General Methodology:
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrates: Specific probe substrates for each CYP isoform are used. For example:
-
CYP1A2: Phenacetin
-
CYP2C19: S-mephenytoin
-
CYP2D6: Dextromethorphan/Bufuralol
-
CYP3A4/5: Midazolam/Testosterone
-
CYP11B1: 11-deoxycortisol
-
CYP11B2: Corticosterone
-
-
Incubation: A mixture containing the enzyme source, a specific substrate at a concentration near its Km, and varying concentrations of osilodrostat (or vehicle control) in a buffered solution is incubated at 37°C. The reaction is initiated by the addition of an NADPH-generating system.
-
Reaction Termination: The reaction is stopped after a predetermined time by adding a quenching solvent (e.g., acetonitrile or methanol), often containing an internal standard.
-
Analysis: The formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation at each osilodrostat concentration is compared to the vehicle control. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
In Vivo Clinical Drug-Drug Interaction Study
Objective: To evaluate the effect of osilodrostat on the pharmacokinetics of probe substrates for major drug-metabolizing CYP enzymes in healthy adults.[3][4]
Study Design:
-
A single-center, open-label, fixed-sequence study in healthy adult volunteers.[3][4]
-
Phase 1: Subjects receive a single oral dose of a "cocktail" of probe substrates (e.g., caffeine for CYP1A2, omeprazole for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4/5).[3][4]
-
Washout Period: A washout period of several days follows to ensure complete elimination of the probe substrates.[3][4]
-
Phase 2: Subjects receive a single oral dose of osilodrostat, followed by a single oral dose of the same probe substrate cocktail.[3][4]
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after the administration of the probe substrates in both phases. Plasma concentrations of the probe substrates and their metabolites are measured using validated LC-MS/MS methods.[3][4]
-
Data Analysis: Pharmacokinetic parameters, including AUC and Cmax, are calculated for each probe substrate with and without co-administration of osilodrostat. The geometric mean ratios of these parameters and their 90% confidence intervals are determined to assess the magnitude of the drug-drug interaction.[3][4]
Conclusion
Osilodrostat is a highly potent inhibitor of the steroidogenic enzymes CYP11B1 and CYP11B2, consistent with its therapeutic mechanism of action in reducing cortisol and aldosterone levels.[2] Its inhibitory activity against other steroidogenic CYPs, such as CYP11A1, CYP17A1, and CYP21A2, is significantly weaker, demonstrating its selectivity within this enzyme family.[2]
In terms of drug-metabolizing CYPs, in vivo studies classify osilodrostat as a moderate inhibitor of CYP1A2 and CYP2C19, and a weak inhibitor of CYP2D6 and CYP3A4/5.[3][4] The in vitro IC50 values are in the micromolar range, which is substantially higher than the nanomolar IC50 values observed for its primary targets, CYP11B1 and CYP11B2.[2] This notable difference in potency underscores the targeted nature of osilodrostat. However, the demonstrated interactions with drug-metabolizing CYPs necessitate careful consideration of potential drug-drug interactions when osilodrostat is co-administered with medications that are substrates for these enzymes. This is particularly relevant for patients with Cushing's disease who often have multiple comorbidities requiring polypharmacy. Researchers and clinicians should remain vigilant for potential adverse effects arising from altered pharmacokinetics of concomitant medications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Drug Interaction Potential of Osilodrostat (LCI699) Based on Its Effect on the Pharmacokinetics of Probe Drugs of Cytochrome P450 Enzymes in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Osilodrostat Phosphate and Metyrapone in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent steroidogenesis inhibitors, Osilodrostat Phosphate and metyrapone, with a focus on their application in mouse models. Both drugs target the enzyme 11β-hydroxylase (CYP11B1), a key player in the final step of cortisol (in humans) and corticosterone (in rodents) synthesis. Understanding their comparative efficacy is crucial for selecting the appropriate tool for preclinical research into conditions of hypercortisolism, such as Cushing's disease.
While direct comparative in vivo studies in mice are limited, this guide synthesizes available data from individual murine and other preclinical studies to offer a comprehensive overview. It is important to note that direct extrapolation of efficacy between different species should be done with caution.
Mechanism of Action
Both Osilodrostat and metyrapone are competitive inhibitors of 11β-hydroxylase (CYP11B1) in the adrenal cortex. This enzyme is responsible for the conversion of 11-deoxycortisol to cortisol in humans, and 11-deoxycorticosterone to corticosterone in mice. By blocking this crucial step, both drugs effectively reduce the circulating levels of these glucocorticoids. This inhibition leads to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland due to the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis. Osilodrostat also inhibits aldosterone synthase (CYP11B2)[1].
dot
Caption: Signaling pathway of the HPA axis and the mechanism of action of Osilodrostat and metyrapone.
In Vivo Efficacy Comparison
Metyrapone in Mice
Studies in mice have demonstrated the efficacy of metyrapone in reducing corticosterone levels. The degree of suppression is dose-dependent.
| Study Parameter | Details | Reference |
| Mouse Strain | Wild-type (WT) | [2] |
| Dosage | Not specified in abstract | [2] |
| Administration | Not specified in abstract | [2] |
| Effect on Corticosterone | Significant decrease from ~150 ng/mL to <50 ng/mL in WT mice. | [2] |
| Effect on ACTH | Small increase in plasma ACTH in WT mice. | [2] |
Another study in rats, which can provide some context, showed that subcutaneous injections of metyrapone at 25 mg/kg and 50 mg/kg dose-dependently suppressed stress-induced increases in plasma corticosterone[3].
This compound - Preclinical Data
In vivo efficacy data for this compound in mice is limited in the public domain. However, a 13-week toxicology study in Wistar rats provides some insight into its effects.
| Study Parameter | Details | Reference |
| Animal Model | Wistar rats | [4] |
| Dosage | Monotherapy and combination with pasireotide | [4] |
| Administration | Oral | [4] |
| Key Findings | Osilodrostat monotherapy was associated with adrenocortical hypertrophy, indicative of sustained ACTH stimulation secondary to corticosterone inhibition. | [4] |
In vitro studies comparing the two drugs in human adrenocortical cells have shown that osilodrostat inhibits cortisol production more potently than metyrapone[1][5]. This suggests that Osilodrostat may be effective at lower doses in vivo.
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of preclinical studies. Below are representative protocols for key experiments.
Drug Administration: Oral Gavage in Mice
Oral gavage is a common method for precise oral drug administration in mice.
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-inch for adult mice)
-
1 mL syringe
-
Drug solution (this compound or metyrapone dissolved in a suitable vehicle)
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
Gavage Needle Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat.
-
Advancement into Esophagus: The needle should slide easily down the esophagus without resistance. If any resistance is met, withdraw the needle immediately and re-attempt. Caution: Forcing the needle can cause perforation of the esophagus or trachea.
-
Drug Delivery: Once the needle is correctly positioned in the stomach (the tip will be approximately at the level of the last rib), slowly administer the drug solution.
-
Withdrawal: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
dot
Caption: A typical experimental workflow for evaluating the in vivo efficacy of steroidogenesis inhibitors in mice.
Hormone Measurement: Corticosterone and ACTH ELISA
Enzyme-linked immunosorbent assays (ELISAs) are a standard method for quantifying hormone levels in plasma.
Materials:
-
Commercial ELISA kit for mouse corticosterone or ACTH
-
Mouse plasma samples
-
Microplate reader
General ELISA Protocol (Competitive ELISA for Corticosterone):
-
Plate Preparation: A microplate pre-coated with an anti-corticosterone antibody is used.
-
Sample and Standard Addition: Add standards of known corticosterone concentrations and the mouse plasma samples to the wells.
-
Competitive Binding: Add a fixed amount of enzyme-conjugated corticosterone to each well. This will compete with the corticosterone in the sample/standard for binding to the antibody on the plate.
-
Incubation: Incubate the plate to allow for binding.
-
Washing: Wash the plate to remove any unbound components.
-
Substrate Addition: Add a substrate that will react with the enzyme on the conjugated corticosterone to produce a color change.
-
Color Development and Stopping: Allow the color to develop, then add a stop solution to terminate the reaction.
-
Absorbance Reading: Read the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of corticosterone in the sample.
-
Calculation: Calculate the corticosterone concentration in the samples by comparing their absorbance to the standard curve.
General ELISA Protocol (Sandwich ELISA for ACTH):
-
Plate Preparation: A microplate is pre-coated with a capture antibody specific for mouse ACTH.
-
Sample and Standard Addition: Add standards and plasma samples to the wells and incubate.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Addition: Add a biotinylated detection antibody that also binds to mouse ACTH. Incubate.
-
Washing: Wash the plate.
-
Enzyme Conjugate Addition: Add streptavidin-HRP (horseradish peroxidase) which binds to the biotinylated detection antibody. Incubate.
-
Washing: Wash the plate.
-
Substrate Addition: Add a TMB substrate, which will be converted by HRP to produce a colored product.
-
Stopping the Reaction: Add a stop solution.
-
Absorbance Reading: Read the absorbance. The color intensity is directly proportional to the amount of ACTH in the sample.
-
Calculation: Determine the ACTH concentration from the standard curve.
Summary and Conclusion
Both this compound and metyrapone are effective inhibitors of corticosterone synthesis in rodents. Based on in vitro data, Osilodrostat appears to be a more potent inhibitor of 11β-hydroxylase than metyrapone. However, a direct comparison of their in vivo efficacy in mice is currently lacking in the scientific literature.
Metyrapone has been shown to dose-dependently reduce corticosterone levels in mice, accompanied by an expected rise in ACTH. Preclinical data for Osilodrostat in rats suggests a similar mechanism of action in vivo.
For researchers planning in vivo studies in mice, the choice between these two inhibitors may depend on factors such as desired potency, dosing frequency, and the specific research question. The provided experimental protocols offer a foundation for designing and executing studies to further elucidate the comparative in vivo efficacy of these important research tools. It is recommended that pilot studies be conducted to determine the optimal dose and timing for the specific mouse strain and experimental conditions being used.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Dose-dependent suppression of adrenocortical activity with metyrapone: effects on emotion and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Utility of Osilodrostat in Cushing’s Disease: Review of Currently Available Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Comparative Analysis of Osilodrostat Phosphate's Impact on Steroid Precursor Accumulation
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Osilodrostat Phosphate's effects on steroid precursor accumulation against other prominent steroidogenesis inhibitors. This analysis is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
This compound (Isturisa®) is a potent oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[1][2] Its approval for the treatment of Cushing's disease has highlighted the clinical importance of managing hypercortisolism by targeting steroidogenesis.[3][4] However, the inhibition of specific enzymatic steps in the steroidogenic pathway can lead to the accumulation of upstream precursors. This accumulation profile is a critical factor in the overall safety and efficacy of a steroidogenesis inhibitor, influencing potential side effects such as hypertension, hypokalemia, and hyperandrogenism.[1][3] This guide provides a comparative study of Osilodrostat's impact on steroid precursor accumulation versus other notable steroidogenesis inhibitors, namely Metyrapone and Levoketoconazole.
Mechanism of Action and Resultant Precursor Accumulation
The primary mechanism of action for Osilodrostat is the potent inhibition of CYP11B1, which catalyzes the conversion of 11-deoxycortisol to cortisol.[2] This targeted inhibition leads to a significant reduction in cortisol levels while causing a consequent increase in the concentration of 11-deoxycortisol.[1][5] Osilodrostat also inhibits aldosterone synthase (CYP11B2), leading to decreased aldosterone production and a potential accumulation of its precursor, 11-deoxycorticosterone (DOC).[3][6] The accumulation of DOC can activate mineralocorticoid receptors, potentially leading to hypokalemia, edema, and hypertension.[1] Some in vitro studies suggest that Osilodrostat may also have a minor inhibitory effect on CYP17A1 lyase activity and a more proximal step in the steroidogenesis pathway under certain conditions.[5][7]
In comparison, Metyrapone also primarily acts as a reversible inhibitor of 11β-hydroxylase (CYP11B1), similarly leading to an accumulation of 11-deoxycortisol.[8][9][10][11] However, clinical data suggests that Metyrapone may lead to a more pronounced increase in androgen precursors, such as androstenedione and testosterone, compared to Osilodrostat, which can be a significant clinical consideration, particularly for female patients.[12][13][14]
Levoketoconazole, the 2S,4R enantiomer of ketoconazole, exhibits a broader spectrum of enzymatic inhibition.[15][16] It inhibits not only CYP11B1 but also CYP17A1 and CYP11A1.[15][17] This multi-enzyme inhibition can lead to a more complex pattern of precursor accumulation, affecting the production of glucocorticoids, mineralocorticoids, and androgens at multiple levels.[17][18]
Comparative Data on Steroid Precursor Accumulation
The following tables summarize quantitative data from comparative studies, highlighting the differential impact of Osilodrostat, Metyrapone, and Ketoconazole/Levoketoconazole on steroid precursor levels.
| Drug | Target Enzyme(s) | Primary Accumulated Precursor(s) | Key Clinical Observations |
| Osilodrostat | CYP11B1 (potent), CYP11B2 | 11-deoxycortisol, 11-deoxycorticosterone | Effective cortisol reduction; potential for mineralocorticoid excess-related side effects (hypokalemia, hypertension); less pronounced androgen accumulation compared to Metyrapone.[1][3][12] |
| Metyrapone | CYP11B1 | 11-deoxycortisol | Rapid cortisol reduction; more significant increase in androgens (androstenedione, testosterone) leading to a higher incidence of hyperandrogenic side effects.[12][13][14] |
| Levoketoconazole | CYP11B1, CYP17A1, CYP11A1 | Pregnenolone, Progesterone, 17-hydroxyprogesterone | Broad inhibition of steroidogenesis affecting cortisol, aldosterone, and androgen pathways.[15][17] |
Table 1: Overview of Steroidogenesis Inhibitors and Their Impact on Precursor Accumulation.
In Vitro Comparative Potency
An in vitro study using the human adrenocortical cell line (HAC15) provided a direct comparison of the inhibitory potency of Osilodrostat, Metyrapone, and Ketoconazole on cortisol production.
| Drug | IC50 for Cortisol Inhibition (µM) |
| Osilodrostat | 0.035 |
| Metyrapone | 0.068 |
| Ketoconazole | 0.621 |
Table 2: In Vitro Inhibitory Potency (IC50) on Cortisol Production in HAC15 Cells. Data from this study indicates that Osilodrostat is a more potent inhibitor of cortisol production in this cell line compared to Metyrapone and significantly more potent than Ketoconazole.[5][7]
Clinical Comparative Data: Osilodrostat vs. Metyrapone
A comparative study in patients with ACTH-dependent Cushing's syndrome revealed significant differences in the steroidogenic profiles between Osilodrostat and Metyrapone treatment.
| Steroid Precursor | Osilodrostat (nmol/L) | Metyrapone (nmol/L) | p-value |
| 11-deoxycortisol | 10.3 [0.5-71.9] | 80.9 [2.2-688.4] | p=0.0009 |
| Androstenedione | 4.0 [0.3-13.3] | 14.9 [2.5-54.3] | p=0.0005 |
| Testosterone (women) | 1.31 [0.13-5.09] | 3.3 [0.93-4.82] | p=0.0146 |
Table 3: Comparison of Steroid Precursor Levels in Patients Treated with Osilodrostat or Metyrapone (Median [range]). This study demonstrated that patients treated with Metyrapone had significantly higher levels of 11-deoxycortisol, androstenedione, and testosterone (in women) compared to those treated with Osilodrostat, suggesting a less pronounced androgenic effect with Osilodrostat.[13]
Experimental Protocols
In Vitro Analysis of Steroidogenesis Inhibition
Cell Culture and Treatment: Human adrenocortical cells (e.g., HAC15 cell line or primary cultures) are cultured in appropriate media.[19][20] For experiments, cells are incubated with varying concentrations of the steroidogenesis inhibitors (Osilodrostat, Metyrapone, Ketoconazole) or vehicle control for a specified period (e.g., 72 hours).[7] In some experiments, cells are co-treated with ACTH to assess the inhibitors' efficacy under stimulated conditions.[5]
Steroid Measurement by LC-MS/MS: Following incubation, the cell culture media is collected for steroid analysis. The concentrations of multiple steroids, including cortisol, 11-deoxycortisol, androstenedione, and others, are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][21] This "gold standard" technique allows for the sensitive and specific quantification of a panel of steroid hormones and their precursors.[22][23]
Sample Preparation: A supported liquid extraction (SLE) method is commonly employed for sample preparation.[22][24][25] Plasma or serum samples (e.g., 200 µL) are enriched with isotopically labeled internal standards. The samples are then extracted using an automated liquid handling system.[23][25]
Chromatography and Mass Spectrometry: The extracted steroids are separated using ultra-high-performance liquid chromatography (UHPLC) with a C18 column.[24][25] A gradient elution with a mobile phase consisting of methanol and water with a modifier like formic acid or ammonium fluoride is used to achieve separation. The separated analytes are then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[24][25]
Visualizing the Impact on Steroidogenesis
The following diagrams illustrate the steroidogenesis pathway with the points of inhibition for Osilodrostat and its comparators, as well as a typical experimental workflow for assessing steroid precursor accumulation.
Caption: Steroidogenesis pathway showing points of enzymatic inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osilodrostat: A Novel Steroidogenesis Inhibitor to Treat Cushing's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Selectivity of osilodrostat as an inhibitor of human steroidogenic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. drugs.com [drugs.com]
- 9. Metyrapone - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Metyrapone? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Osilodrostat or metyrapone in Cushing’s syndrome? - Issuu [issuu.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Levoketoconazole? [synapse.patsnap.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. sensusimpact.com [sensusimpact.com]
- 20. RePub, Erasmus University Repository: Osilodrostat is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing's Syndrome [repub.eur.nl]
- 21. Levoketoconazole, the 2S,4R Enantiomer of Ketoconazole, a New Steroidogenesis Inhibitor for Cushing's Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. research.ed.ac.uk [research.ed.ac.uk]
- 23. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 24. protocols.io [protocols.io]
- 25. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
Safety Operating Guide
Osilodrostat Phosphate proper disposal procedures
Proper disposal of Osilodrostat Phosphate is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.
Immediate Safety and Handling
Before handling this compound, it is essential to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).
Hazard Identification
This compound is classified with several hazards that necessitate careful handling throughout its lifecycle, including disposal.
| Hazard Classification | Description | GHS Code | Citations |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [1] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2] |
| Skin Sensitization | May cause an allergic skin reaction | H317 | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [2] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure | H372 | [1] |
Required Personal Protective Equipment (PPE)
To mitigate risks of exposure, the following PPE must be worn when handling this compound:
-
Hand Protection: Wear protective gloves.[2]
-
Eye/Face Protection: Use safety goggles with side-shields.[2]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat.[2]
-
Respiratory Protection: Use a suitable respirator, especially when handling the powder form and if adequate ventilation is not available.[2]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[2] The following protocol provides a general framework for laboratory settings.
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound. This includes:
-
Expired or excess pure compound.
-
Contaminated solutions and solvents.
-
Used consumables (e.g., pipette tips, vials, gloves, bench paper).
-
-
Segregate this compound waste from other chemical waste streams to ensure proper disposal.
Step 2: Waste Containment
-
Solid Waste: Collect contaminated solids (gloves, vials, etc.) and excess powder in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect contaminated liquids in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: Affix a hazardous waste label to the container immediately. The label should clearly state "Hazardous Waste - this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Arrange for Professional Disposal
-
Do not dispose of this compound in the standard trash or down the drain.[2][3] This compound is recognized as slightly hazardous to water, and measures should be taken to prevent its discharge into drains, water courses, or soil.[2]
-
Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for pickup and disposal.[3]
-
The recommended method of disposal is typically incineration in a facility equipped with an afterburner and scrubber to handle potentially hazardous combustion byproducts.[3]
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Evacuate non-essential personnel from the immediate vicinity of the spill.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, put on the full required PPE, including respiratory protection.[2]
Step 3: Contain and Clean the Spill
-
For solid spills: Carefully sweep or vacuum the spilled material. Avoid generating dust during cleanup.[3] Place the collected material into a suitable, labeled container for disposal.
-
For liquid spills: Absorb the solution with an inert, finely-powdered liquid-binding material, such as diatomite or universal binders.[2][4]
Step 4: Decontaminate and Dispose
-
Decontaminate the surfaces and any equipment used for cleanup by scrubbing with alcohol.[2][4]
-
Collect all cleanup materials (absorbents, wipes, contaminated PPE) in a sealed, labeled hazardous waste container.
-
Dispose of the contaminated material according to the disposal protocol in Section 2.[2]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
